Dipropyl sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCKNDWZDXGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060503 | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-05-0 | |
| Record name | Dipropyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Sulfate [Alkylating Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dipropyl sulfate CAS number and properties
An In-depth Technical Guide to Dipropyl Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dipropyl sulfate (CAS No: 598-05-0), a reactive chemical intermediate. The information is compiled for professionals in research and development who require detailed data on its properties, synthesis, reactivity, and safety considerations.
Chemical Identification and Properties
This compound, also known as sulfuric acid, dipropyl ester, is a dialkyl sulfate used in organic synthesis.[1] Its primary identifier is CAS Number 598-05-0.[2][3][4][5]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 598-05-0 | [2][3][4][5] |
| Molecular Formula | C₆H₁₄O₄S | [2][3][4] |
| Molecular Weight | 182.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 115 °C at 16 mmHg | [3] |
| Density | 1.109 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.413 | [3] |
| Flash Point | 105.3 °C | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |
| Storage Temperature | 10°C - 25°C is recommended. | [2] |
Synthesis and Reactivity
Synthesis
-
Esterification of Propan-1-ol: The direct reaction of propan-1-ol with a strong dehydrating agent like concentrated sulfuric acid. This is a standard method for producing dialkyl sulfates.
-
Oxidation of Dipropyl Sulfite (B76179): The oxidation of dipropyl sulfite would also yield this compound.
A generalized reaction scheme for the esterification route is presented below.
Caption: Plausible synthesis of this compound via dehydration.
Chemical Reactivity
This compound's primary utility in chemical synthesis stems from its function as a propylating agent. The sulfate group is an excellent leaving group, facilitating the transfer of a propyl group to a nucleophile. It is known to react with amines, chlorides, and hydrogen chloride to form dipropyl sulfonic acids.
This reactivity makes it a useful intermediate in the production of various compounds, including detergents and surfactants.[3]
A general scheme for the alkylation of an amine is shown below.
Caption: General alkylation reaction with an amine.
Toxicological Profile and Safety
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Summary of Hazards
| Hazard Type | Classification and Statement | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic/Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [5] |
| Eye Damage/Irritation | Causes serious eye damage. | |
| Carcinogenicity | No data available for this compound. | [6] |
| Mutagenicity | No data available. |
Important Note on Carcinogenicity: While there is no specific carcinogenicity data for this compound, the isomeric compound, diisopropyl sulfate (CAS No: 2973-10-6), is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans". This is based on sufficient evidence for carcinogenicity in experimental animals. Given the structural similarity, it is prudent to handle this compound as a potential carcinogen.
Safe Handling Protocol
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. The following workflow outlines the essential steps for safe handling.
References
Dipropyl Sulfate: A Technical Guide to Safe Handling and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dipropyl sulfate (B86663) (CAS No. 598-05-0) is a reactive organic sulfate ester used as a chemical intermediate and alkylating agent in various organic syntheses, including the preparation of surfactants and pharmaceuticals.[1][2][3] Its utility in research and development is offset by significant health hazards, necessitating a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses for dipropyl sulfate to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is considered toxic if swallowed, inhaled, or in contact with skin.[4][5] A primary concern is its corrosive nature, causing severe skin burns and serious eye damage.[4] Although specific carcinogenicity data in humans is limited, the related compound diisopropyl sulfate is classified by IARC as "possibly carcinogenic to humans (Group 2B)," warranting caution.[6][7]
GHS Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[5]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 598-05-0 | [1][2][4] |
| Molecular Formula | C₆H₁₄O₄S | [1][2][4] |
| Molecular Weight | 182.24 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 115 °C @ 16 mmHg | [2] |
| Density | ~1.109 g/mL at 20 °C | [2][8] |
| Flash Point | 105.3 °C | [2] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
Experimental Protocols: Safe Handling and Storage
Adherence to rigorous safety protocols is mandatory when working with this compound. The following procedures outline the best practices for handling and storage.
Engineering Controls and Personal Protective Equipment (PPE)
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] An eyewash station and safety shower must be readily accessible.[4]
| PPE Category | Specification | Citation |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. | [4][9] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | [4][10][9] |
| Skin/Body Protection | Impervious protective clothing, such as a lab coat or a chemical-resistant suit, to prevent skin contact. | [4][10][9] |
| Respiratory Protection | If vapors or mists are generated, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge should be worn. | [4][10] |
General Handling and Hygiene
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]
Storage Conditions
-
Keep containers tightly closed to prevent moisture contact and leakage.[4][9]
-
Store locked up, away from incompatible materials such as strong oxidizing agents.[4][10]
-
Recommended storage temperature is between 10°C and 25°C.[3]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Citation |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate emergency medical help. | [4] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate emergency medical help. | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [4][10] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors and prevent contact with skin or eyes. Wear the appropriate level of PPE as described in Section 3.1.[9]
-
Containment and Cleaning: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[9] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a suitable, closed container for disposal.[4][9]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Extremes of temperature and direct sunlight.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides and hydrogen sulfide.[4]
Toxicological and Ecological Information
Toxicological Data
While specific LD50 or LC50 data for this compound is not consistently available across safety data sheets, it is classified as toxic by oral, dermal, and inhalation routes.[4][5] The primary toxicological concerns are its corrosive effects and its potential as a mutagen and carcinogen due to its nature as an alkylating agent.
Ecological Information
There is limited data available on the ecotoxicity of this compound.[10] However, it is noted that the substance may cause long-lasting harmful effects to aquatic life.[4] It should not be allowed to enter drains or the environment.[9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[4][10]
Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a formal safety data sheet (SDS) or institutional safety training. Always consult the most current SDS from the supplier and your institution's Environmental Health and Safety (EHS) department before handling this chemical.
References
- 1. CAS 598-05-0: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | 598-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | 598-03-8 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Alkylating Action of Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific, in-depth experimental data on the mechanism of action of dipropyl sulfate (B86663) as an alkylating agent is limited. This guide provides a comprehensive overview based on the established principles of dialkyl sulfates and related alkylating agents. The experimental protocols, quantitative data, and signaling pathways described herein are representative examples and should be adapted for specific research on dipropyl sulfate.
Introduction
This compound (C₆H₁₄O₄S) is a dialkyl sulfate ester anticipated to function as an alkylating agent. Alkylating agents are a class of reactive compounds that covalently attach an alkyl group to a nucleophilic site on a biomolecule. In a biological context, the primary targets of alkylating agents are the nucleophilic centers in DNA and proteins, leading to a cascade of cellular responses, including cytotoxicity, mutagenicity, and carcinogenicity. This technical guide will delve into the theoretical mechanism of action of this compound, drawing parallels from well-studied analogues like dimethyl sulfate (DMS) and diisopropyl sulfate (DPS)[1].
Chemical Reactivity and Alkylation Mechanism
This compound, like other dialkyl sulfates, is a potent electrophile. The sulfate group acts as an excellent leaving group, facilitating the transfer of a propyl group to a nucleophilic substrate. The alkylation reaction can proceed through two primary mechanisms:
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is the more probable mechanism for primary alkyl sulfates like this compound. A nucleophile directly attacks the carbon atom of the propyl group, leading to the displacement of the sulfate leaving group in a single, concerted step.
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This mechanism involves the formation of a carbocation intermediate. While less likely for a primary alkyl group like propyl, it cannot be entirely ruled out under certain conditions.
The primary targets for alkylation within a cell are macromolecules rich in nucleophilic sites.
DNA Alkylation
DNA is a principal target of alkylating agents. The nucleophilic centers in DNA bases are susceptible to propylation by this compound. The most common sites of alkylation on DNA are:
-
N7 of Guanine: This is the most nucleophilic site in DNA and a primary target for many alkylating agents.
-
N3 of Adenine: Another common site for alkylation.
-
Other sites: N1 of Adenine, N3 of Cytosine, N7 of Adenine, and the phosphate (B84403) backbone are also potential, though generally less frequent, targets.
Alkylation at these sites can have significant biological consequences:
-
Miscoding: Alkylated bases can be misread by DNA polymerases during replication, leading to point mutations. For example, O⁶-alkylguanine can mispair with thymine (B56734) instead of cytosine.
-
Depurination/Depyrimidination: The alkylated base can become unstable and be spontaneously lost from the DNA backbone, creating an abasic (AP) site.
-
Strand Breakage: AP sites are labile and can lead to single-strand breaks in the DNA.
-
Cross-linking (for bifunctional agents): While this compound is a monofunctional alkylating agent (transferring a single propyl group per reaction), some alkylating agents can link two different DNA strands (interstrand crosslink) or two sites on the same strand (intrastrand crosslink), which is a highly cytotoxic lesion.
Protein Alkylation
Proteins also possess numerous nucleophilic residues that can be targeted by this compound. The most susceptible amino acid side chains include:
-
Cysteine (thiol group): Highly nucleophilic and a common target for alkylation.
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole (B134444) ring are nucleophilic.
-
Lysine (B10760008) (ε-amino group): The primary amine at the end of the lysine side chain is a potential target.
-
Methionine (thioether group): Can be alkylated to form a sulfonium (B1226848) ion.
The functional consequence of protein alkylation depends on the specific protein and the location of the modified residue. Alkylation can lead to:
-
Enzyme Inhibition: Modification of an amino acid in the active site of an enzyme can abolish its catalytic activity.
-
Disruption of Protein-Protein Interactions: Alkylation at an interface can prevent the formation of protein complexes.
-
Altered Protein Conformation and Stability: Covalent modification can lead to changes in the three-dimensional structure of a protein, potentially leading to misfolding and degradation.
Cellular Response to this compound-Induced Damage
The cellular response to DNA and protein alkylation is complex and involves a network of signaling pathways aimed at damage repair, cell cycle arrest, or, if the damage is too extensive, apoptosis (programmed cell death).
DNA Damage Response (DDR) Pathway
Upon detection of DNA adducts, cells activate the DNA Damage Response (DDR) pathway. This involves a cascade of protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which phosphorylate a host of downstream targets to orchestrate the cellular response.
Caption: Generalized DNA Damage Response Pathway initiated by an alkylating agent.
Apoptotic Signaling
If the extent of macromolecular damage is beyond the cell's repair capacity, apoptotic pathways are initiated. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.
Quantitative Data (Representative)
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | MTT | 48 | Data not available |
| MCF-7 | Breast Adenocarcinoma | XTT | 72 | Data not available |
| HeLa | Cervical Cancer | Resazurin | 48 | Data not available |
| U-87 MG | Glioblastoma | ATP-based | 72 | Data not available |
Table 2: Potential DNA Adducts Formed by this compound (Based on Analogs).
| Adduct | DNA Base | Potential Location | Expected Analytical Signature (LC-MS/MS) |
| N7-propylguanine | Guanine | Major Groove | Specific m/z transition to be determined |
| N3-propyladenine | Adenine | Minor Groove | Specific m/z transition to be determined |
| O⁶-propylguanine | Guanine | Major Groove | Specific m/z transition to be determined |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro DNA Alkylation Assay
Objective: To identify the formation of this compound-DNA adducts in a cell-free system.
Methodology:
-
Reaction Setup: Incubate calf thymus DNA (or a specific oligonucleotide sequence) with varying concentrations of this compound in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.
-
DNA Digestion: After incubation, enzymatically digest the DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water (with formic acid as a modifier) to separate the nucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for the expected propylated nucleosides.
-
Caption: Experimental workflow for in vitro DNA alkylation analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Proteomic Analysis of Protein Alkylation
Objective: To identify the protein targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.
-
Protein Digestion: Reduce and alkylate the cysteine residues with iodoacetamide (B48618) (to block native thiols) and then digest the proteins into peptides using trypsin.
-
Affinity Enrichment (Optional): If a tagged version of this compound is used (e.g., with a biotin (B1667282) or alkyne handle), enrich the propylated peptides using affinity chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry.
-
Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the peptides and proteins. Look for mass shifts corresponding to the addition of a propyl group on specific amino acid residues.
Caption: General workflow for proteomic identification of protein alkylation.
Conclusion
This compound is expected to exert its biological effects primarily through its action as an alkylating agent, targeting nucleophilic sites on DNA and proteins. This covalent modification can lead to DNA damage, enzyme inactivation, and disruption of cellular signaling, ultimately resulting in cytotoxicity. While the precise details of its reactivity, target specificity, and the cellular responses it elicits require dedicated experimental investigation, the framework provided in this guide, based on the known chemistry and biology of related dialkyl sulfates, offers a robust starting point for researchers and drug development professionals. Future studies employing the methodologies outlined herein are essential to fully elucidate the mechanism of action of this compound.
References
Dipropyl Sulfate Reactivity with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipropyl sulfate (B86663) ((CH₃CH₂CH₂)₂SO₄) is a dialkyl sulfate ester that functions as a potent alkylating agent. While specific kinetic and thermodynamic data for dipropyl sulfate are not extensively documented in publicly accessible literature, its reactivity can be reliably inferred from the well-established behavior of analogous dialkyl sulfates, such as dimethyl sulfate (DMS) and diethyl sulfate (DES). This guide provides a comprehensive overview of the expected reactivity of this compound with various nucleophiles, detailing the underlying reaction mechanisms, generalized experimental protocols for studying these reactions, and representative data from analogous compounds to guide research and development activities.
Introduction to this compound as an Alkylating Agent
This compound belongs to the class of dialkyl sulfates, which are diesters of the corresponding alcohol (n-propanol) and sulfuric acid.[1][2] These compounds are characterized by the presence of two alkyl groups attached to a central sulfate moiety. The strong electron-withdrawing nature of the sulfate group makes the α-carbons of the propyl groups highly electrophilic and susceptible to nucleophilic attack. Consequently, this compound is an effective propylating agent, capable of transferring a propyl group to a wide range of nucleophiles.[1][3]
The primary mode of reaction for dialkyl sulfates is the bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] This mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to the displacement of the alkyl sulfate anion as a leaving group.[4][6] The reaction is concerted, meaning the bond formation and bond breaking occur simultaneously through a single transition state.[6]
Reaction Mechanism with Nucleophiles
The reaction of this compound with a generic nucleophile (Nu⁻) proceeds via an SN2 mechanism. The nucleophile attacks one of the propyl groups, leading to the formation of a propyl-nucleophile bond and the displacement of the propyl sulfate anion. The first propylation is generally much faster than the second.
Reaction Steps:
-
First Propylation: (CH₃CH₂CH₂)₂SO₄ + Nu⁻ → CH₃CH₂CH₂-Nu + CH₃CH₂CH₂SO₄⁻
-
Second Propylation (slower): The resulting propyl sulfate anion is a much weaker alkylating agent.
The overall reactivity is influenced by several factors, including the strength of the nucleophile, steric hindrance at the reaction center, the nature of the solvent, and the reaction temperature.[4][6]
Visualization of the SN2 Reaction Pathway
Caption: SN2 reaction mechanism of this compound with a nucleophile.
Reactivity with Various Classes of Nucleophiles
The reactivity of this compound is expected to follow the general trends observed for other dialkyl sulfates like DMS and DES.[1][7] Stronger nucleophiles will react more rapidly.
Nitrogen Nucleophiles (Amines)
Primary, secondary, and tertiary amines react with dialkyl sulfates to form the corresponding alkylated ammonium (B1175870) salts.[3][7] Tertiary amines yield quaternary ammonium salts, while primary and secondary amines are sequentially alkylated.
-
Primary Amines: R-NH₂ + (Pr)₂SO₄ → R-NH₂Pr⁺ PrSO₄⁻
-
Secondary Amines: R₂NH + (Pr)₂SO₄ → R₂NHPr⁺ PrSO₄⁻
-
Tertiary Amines: R₃N + (Pr)₂SO₄ → R₃NPr⁺ PrSO₄⁻
Sulfur Nucleophiles (Thiols and Thiolates)
Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with this compound to form thioethers (sulfides).[3]
-
Thiols/Thiolates: R-S⁻ + (Pr)₂SO₄ → R-S-Pr + PrSO₄⁻
Oxygen Nucleophiles (Alcohols, Phenols, Carboxylates)
Alcohols, phenols, and carboxylates react to form ethers and esters, respectively. These reactions often require a base to deprotonate the nucleophile, increasing its reactivity.[1][8]
-
Alkoxides/Phenoxides: R-O⁻ + (Pr)₂SO₄ → R-O-Pr + PrSO₄⁻
-
Carboxylates: R-COO⁻ + (Pr)₂SO₄ → R-COO-Pr + PrSO₄⁻
Halide Nucleophiles
Halide ions can also act as nucleophiles, although their reactivity is dependent on the solvent and counter-ion. For instance, potassium iodide can react with diethyl sulfate to produce ethyl iodide.[1]
-
Halides: X⁻ + (Pr)₂SO₄ → Pr-X + PrSO₄⁻
Quantitative Data (Analogous Compounds)
Specific kinetic data for this compound is scarce. The following table summarizes representative reactivity data for dimethyl sulfate and diethyl sulfate with various nucleophiles to provide a comparative baseline.
| Alkylating Agent | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Product | Reference(s) |
| Dimethyl Sulfate | Pyridine | Ether | - | N-methylpyridinium methylsulfate | [7] |
| Dimethyl Sulfate | N-propylamine | Ether | - | N-methyl-N-propylammonium methylsulfate | [7] |
| Dimethyl Sulfate | Guanine (B1146940) (in DNA) | In vitro | High | N7-methylguanine | [5] |
| Dimethyl Sulfate | Adenine (in DNA) | In vitro | Moderate | N3-methyladenine | [5] |
| Diethyl Sulfate | Water | Water | 1 (hydrolysis) | Ethanol, Ethyl sulfate | [9] |
| Diethyl Sulfate | Sodium Ethoxide | Ethanol | >1000 | Diethyl ether | [9] |
Note: The table presents qualitative and relative reactivity trends due to the lack of standardized quantitative data for direct comparison across different studies.
Experimental Protocols
The following are generalized protocols for studying the reactivity of this compound. Safety Precaution: this compound, like other dialkyl sulfates, is expected to be toxic, corrosive, and potentially carcinogenic.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Protocol for Kinetic Analysis by GC or HPLC
This protocol is designed to monitor the disappearance of reactants and the appearance of products over time.
-
Reagent Preparation:
-
Prepare a standard solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Prepare a solution of the nucleophile in the same solvent. If the nucleophile is weakly acidic, a non-nucleophilic base (e.g., a hindered amine) may be required to generate the more reactive conjugate base.
-
Prepare an internal standard solution to be added for accurate quantification.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add the nucleophile solution and the internal standard.
-
Allow the solution to reach the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the this compound solution. Start a timer immediately.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a solution of a highly reactive amine like diethylamine (B46881) in excess to consume any remaining this compound).
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Develop a calibration curve for the reactants and expected products to determine their concentrations in each sample.
-
-
Data Processing:
-
Plot the concentration of the reactants and/or products as a function of time.
-
Determine the reaction order and calculate the rate constant using appropriate kinetic models (e.g., method of initial rates, integral method).[10]
-
Experimental Workflow Diagram
Caption: General workflow for kinetic analysis of this compound reactivity.
Signaling Pathways and Toxicological Considerations
As potent alkylating agents, dialkyl sulfates are genotoxic.[1][5] They can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[5] The primary targets are the N7 position of guanine and the N3 position of adenine.[5] This alkylation can interfere with DNA replication and transcription, potentially leading to mutations and carcinogenicity.
While specific signaling pathways affected by this compound are not detailed in the literature, its mechanism of toxicity is expected to be similar to that of DMS, which can induce pathways related to DNA damage response and apoptosis.
Logical Relationship of Genotoxicity
Caption: Postulated pathway of this compound-induced genotoxicity.
Conclusion
This compound is a reactive alkylating agent that readily participates in SN2 reactions with a variety of nucleophiles. While quantitative kinetic data for this specific compound is limited, its reactivity profile can be confidently predicted based on the extensive studies of dimethyl sulfate and diethyl sulfate. Researchers and drug development professionals should handle this compound with significant caution due to its presumed toxicity and genotoxicity. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for further investigation and application of this compound in organic synthesis and related fields.
References
- 1. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility and Stability of Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of dipropyl sulfate (B86663). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative properties, stability concerns, and detailed experimental protocols for researchers to determine precise quantitative metrics.
Introduction to Dipropyl Sulfate
This compound (C₆H₁₄O₄S, CAS No. 598-05-0) is a dialkyl sulfate primarily utilized as an alkylating agent in organic synthesis.[1][2] Understanding its solubility and stability is crucial for its effective use in chemical reactions, for the development of safe handling and storage procedures, and for its potential application in various industrial processes.
Solubility of this compound
Qualitative Solubility:
-
Organic Solvents: this compound is known to be soluble in a range of organic solvents.[1][2]
-
Water: It is reported to have limited solubility in water.[1][2] Upon dissolution, it may form a corrosive solution.[1]
Quantitative Solubility Data:
The following table summarizes the known qualitative solubility of this compound. Researchers requiring precise solubility data are encouraged to follow the experimental protocol outlined in Section 4.1.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | Data not available | [1][2] |
| Ethanol | 20 | Data not available | |
| Methanol | 20 | Data not available | |
| Acetone | 20 | Data not available | |
| Dichloromethane | 20 | Data not available |
Stability of this compound
The stability of this compound is a critical consideration for its storage and application. Like other dialkyl sulfates, it is susceptible to hydrolysis and thermal decomposition.
3.1 Hydrolysis:
Dialkyl sulfates can undergo hydrolysis to produce the corresponding alcohol and sulfuric acid. This reaction is influenced by pH and temperature. The hydrolysis of sulfate esters can be accelerated under both acidic and basic conditions.[3] The general reaction for the hydrolysis of this compound is as follows:
(CH₃CH₂CH₂O)₂SO₂ + 2H₂O → 2CH₃CH₂CH₂OH + H₂SO₄
3.2 Thermal Stability:
Information from safety data sheets suggests that this compound is stable under recommended storage conditions, but decomposition can occur at elevated temperatures.[4] Specific thermal decomposition data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not available in the public domain.
Quantitative Stability Data:
The following table is intended to structure the presentation of stability data. The values are hypothetical and should be determined experimentally using the protocols in Section 4.
| Condition | Parameter | Value | Reference |
| Hydrolysis | |||
| pH 5 (25°C) | Rate Constant (k) | Data not available | |
| pH 7 (25°C) | Rate Constant (k) | Data not available | |
| pH 9 (25°C) | Rate Constant (k) | Data not available | |
| Thermal Stability | |||
| Onset of Decomposition | Temperature (°C) | Data not available | |
| 5% Mass Loss (TGA) | Temperature (°C) | Data not available |
Experimental Protocols
Detailed methodologies for determining the quantitative solubility and stability of this compound are provided below.
4.1 Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a liquid in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C, 25°C, 37°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for phase separation.
-
For emulsions or fine dispersions, centrifuge the sample at a controlled temperature to facilitate separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound).
-
Accurately dilute the aliquot with the same solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated GC-MS or other appropriate analytical technique.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
-
4.2 Protocol for Studying Hydrolysis Kinetics
This protocol outlines a method for determining the rate of hydrolysis of this compound under different pH conditions.
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Thermostatically controlled water bath or reaction block
-
Autosampler vials
-
High-performance liquid chromatograph (HPLC) with a suitable detector or GC-MS
-
Quenching solution (e.g., a solvent that stops the reaction, such as acetonitrile)
Procedure:
-
Reaction Setup:
-
Prepare solutions of this compound in each buffer at a known initial concentration.
-
Place the reaction mixtures in a thermostatically controlled environment set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
-
Time-Course Sampling:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a quenching solution.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC or GC-MS to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the rate constant (k) for the hydrolysis reaction under each set of conditions by fitting the data to the appropriate rate law (e.g., pseudo-first-order).
-
An Arrhenius plot of ln(k) versus 1/T can be used to determine the activation energy of the hydrolysis reaction.
-
Visualizations
5.1 Hydrolysis Pathway of this compound
The following diagram illustrates the chemical pathway for the hydrolysis of this compound.
Caption: Hydrolysis of this compound yields propanol and sulfuric acid.
5.2 Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the quantitative determination of this compound solubility.
5.3 Experimental Workflow for Hydrolysis Kinetics Study
The following diagram illustrates the process for studying the hydrolysis kinetics of this compound.
References
The Untapped Potential of Dipropyl Sulfate in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl sulfate (B86663), a dialkyl sulfate ester, is a reactive electrophile with potential yet largely unexplored applications in the field of chemical biology. While its use as a general alkylating agent in organic synthesis is established, its specific utility as a tool to probe and manipulate biological systems remains nascent. This technical guide provides a comprehensive overview of the theoretical applications of dipropyl sulfate in chemical biology, drawing parallels from well-characterized electrophilic probes. We will explore its potential for covalent modification of proteins, its utility as a chemical probe for studying protein function, and its prospective role in drug development as a covalent inhibitor. This document aims to serve as a foundational resource for researchers interested in harnessing the reactivity of this compound for novel chemical biology strategies.
Introduction to this compound: A Reactive Electrophile
This compound ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate with the CAS number 598-05-0.[1] It is recognized for its properties as a potent alkylating agent, capable of transferring a propyl group to nucleophilic substrates. In the context of chemical biology, the primary nucleophiles of interest are the side chains of amino acid residues within proteins, as well as nucleophilic sites on DNA and other biomolecules.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₁₄O₄S |
| Molecular Weight | 182.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 115 °C at 16 mmHg |
| Density | 1.109 g/mL at 20 °C |
| Reactivity | Electrophilic alkylating agent |
Data sourced from various chemical suppliers.
The reactivity of this compound is centered on the electrophilic character of the propyl groups, which are excellent leaving groups upon nucleophilic attack. This inherent reactivity forms the basis for its potential applications in covalently modifying biological macromolecules.
Theoretical Applications in Chemical Biology
While specific, peer-reviewed applications of this compound in chemical biology are not extensively documented, its chemical properties suggest several promising avenues of research.
Covalent Modification of Proteins
The nucleophilic side chains of several amino acids are potential targets for alkylation by this compound. The reactivity of these residues is generally influenced by their intrinsic nucleophilicity and their accessibility within the protein structure.
Potential Amino Acid Targets for Propylation:
| Amino Acid | Nucleophilic Site | Potential Product |
| Cysteine | Thiol (-SH) | S-propylcysteine |
| Lysine | Amine (-NH₂) | Nε-propyllysine |
| Histidine | Imidazole nitrogen | Nτ-propylhistidine or Nπ-propylhistidine |
| Methionine | Thioether (-S-CH₃) | S-methyl-S-propylsulfonium salt |
| Aspartate | Carboxylate (-COO⁻) | Propyl ester |
| Glutamate | Carboxylate (-COO⁻) | Propyl ester |
| Tyrosine | Phenolic hydroxyl (-OH) | O-propyltyrosine |
The diagram below illustrates the general mechanism of protein alkylation by this compound, targeting a generic nucleophilic amino acid residue.
Caption: General reaction scheme for protein propylation by this compound.
This compound as a Chemical Probe
Chemical probes are small molecules used to study and manipulate biological systems. Based on its reactivity, this compound could be developed into a chemical probe for various applications:
-
Activity-Based Protein Profiling (ABPP): In ABPP, reactive probes are used to covalently label the active sites of enzymes. A modified version of this compound, incorporating a reporter tag (e.g., a fluorophore or biotin), could be synthesized to identify and enrich novel enzymes with reactive nucleophiles in their catalytic sites.
-
Mapping Protein-Protein Interactions: Covalent modification of a protein at an interaction interface can disrupt or stabilize protein-protein interactions. By treating cells or protein complexes with this compound and analyzing the resulting changes in interaction profiles (e.g., by co-immunoprecipitation or proximity labeling), it may be possible to map interaction surfaces.
The following diagram illustrates a hypothetical workflow for using a tagged this compound analog in an ABPP experiment.
Caption: Hypothetical workflow for an Activity-Based Protein Profiling experiment.
Potential in Drug Development
Covalent inhibitors, which form a permanent bond with their target protein, have gained significant interest in drug development. This compound's alkylating ability makes it a potential scaffold for the design of covalent drugs.
-
Targeted Covalent Inhibitors: By attaching a targeting moiety that directs the this compound warhead to a specific protein, it could be used to irreversibly inhibit the function of that protein. This is particularly relevant for targets that have shallow binding pockets or where high potency and prolonged duration of action are desired.
-
Cancer Therapy: As an alkylating agent, this compound has the potential to damage DNA, a mechanism exploited by many chemotherapeutic drugs. While its toxicity and specificity would need to be carefully evaluated, it could serve as a starting point for the development of novel anticancer agents. For instance, some sources suggest that reactions of this compound with amines to form dipropyl sulfonic acids are utilized in the detection of cervical cancer cells.[1]
The signaling pathway diagram below illustrates a hypothetical mechanism by which a targeted this compound-based inhibitor could disrupt a cancer-related pathway.
Caption: Disruption of a signaling pathway by a targeted covalent inhibitor.
Proposed Experimental Protocols
The following are hypothetical, generalized protocols for the potential use of this compound in chemical biology research. Note: These protocols are for illustrative purposes only and would require significant optimization and safety precautions. This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a fume hood.
Protocol for In-Solution Protein Alkylation
Objective: To globally modify the proteins in a complex mixture with this compound.
Materials:
-
Protein sample (e.g., cell lysate)
-
Dithiothreitol (DTT)
-
This compound
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile
-
Trypsin
-
Trifluoroacetic acid (TFA)
Procedure:
-
Denaturation and Reduction:
-
To the protein sample, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-50 mM. (Note: This concentration would need to be optimized).
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching and Digestion:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with TFA to a final pH of <3.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Analysis:
-
Resuspend the peptides in an appropriate solvent for LC-MS/MS analysis to identify propylated peptides.
-
Protocol for Assessing Covalent Inhibition of an Enzyme
Objective: To determine if this compound can covalently inhibit a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Assay buffer
-
This compound
-
96-well plate and plate reader
Procedure:
-
Enzyme Treatment:
-
Prepare a solution of the purified enzyme in its assay buffer.
-
Add varying concentrations of this compound to the enzyme solution.
-
Incubate for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
-
Activity Assay:
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a well of a 96-well plate containing the enzyme's substrate.
-
Measure the enzyme activity using a plate reader (e.g., by monitoring absorbance or fluorescence).
-
-
Data Analysis:
-
Plot the enzyme activity as a function of this compound concentration and incubation time.
-
A time- and concentration-dependent loss of activity would be indicative of covalent inhibition.
-
Further experiments, such as dialysis or size-exclusion chromatography, could be performed to confirm the irreversible nature of the inhibition.
-
Safety Considerations
This compound is a hazardous chemical that can cause irritation to the skin, eyes, and respiratory tract. It is also toxic if ingested or inhaled. Appropriate safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, are essential when handling this compound. All waste containing this compound should be disposed of according to institutional guidelines for hazardous chemical waste.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet underutilized, tool in the chemical biologist's arsenal. Its strong electrophilicity and ability to introduce a propyl group onto biomolecules suggest a range of applications, from fundamental studies of protein function to the development of novel therapeutics. The hypothetical applications and protocols outlined in this guide are intended to stimulate further research into the utility of this reactive compound. Future work should focus on the synthesis of tagged this compound analogs for chemical proteomics studies, the systematic evaluation of its reactivity with different amino acid residues, and the exploration of its potential as a covalent inhibitor for specific protein targets. As our understanding of the ligandable proteome expands, small, reactive molecules like this compound may play a crucial role in developing the next generation of chemical probes and covalent drugs.
References
An In-depth Technical Guide to Dipropyl Sulfate for Introductory Organic Synthesis Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dipropyl sulfate (B86663), a potent alkylating agent, and its application in introductory organic synthesis experiments. Due to its hazardous nature, this document emphasizes rigorous safety protocols alongside its synthetic utility. The information presented is intended for a professional audience with a strong foundation in laboratory safety and organic chemistry.
Introduction to Dipropyl Sulfate
This compound ((CH₃CH₂CH₂O)₂SO₂) is the diester of propanol (B110389) and sulfuric acid. It belongs to a class of compounds known as dialkyl sulfates, which are powerful electrophiles widely used in organic synthesis to introduce alkyl groups to a variety of nucleophiles.[1] Its primary application lies in its ability to serve as a propylation reagent for the synthesis of ethers, esters, and other functional groups.[2] While effective, this compound and its analogs are hazardous and must be handled with extreme caution.[3][4]
Physicochemical and Safety Data
A thorough understanding of the physical properties and hazards of this compound is paramount before its use in any experimental setting. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 598-05-0 | [4] |
| Molecular Formula | C₆H₁₄O₄S | [4] |
| Molecular Weight | 182.24 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 1.109 g/mL at 20 °C | [4] |
| Boiling Point | 115 °C at 16 mmHg | [4] |
| Flash Point | 105.3 °C | [4] |
| Refractive Index | n20/D 1.413 | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
Table 2: Hazard Identification and Safety Information for this compound
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage | GHS05, GHS06 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | P260, P264, P270, P271, P280, P301+P310+P330, P303+P361+P353, P304+P340+P310, P305+P351+P338, P403+P233, P405, P501 | [2][5] |
Core Application: O-Alkylation of Phenols (Williamson Ether Synthesis)
A fundamental application of this compound in an introductory yet advanced context is the O-alkylation of phenols to form aryl propyl ethers. This reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction.[6][7] The phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic propyl group of this compound, displacing a sulfate leaving group.[8]
Reaction Mechanism and Workflow
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the propylation of a phenol using this compound.
Caption: Reaction mechanism for the O-alkylation of a phenol with this compound.
Caption: General experimental workflow for the synthesis of an aryl propyl ether.
Experimental Protocol: Synthesis of Propoxybenzene (B152792)
This protocol is adapted from procedures for the alkylation of phenols using analogous dialkyl sulfates and should only be performed by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Materials and Reagents
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of phenol in a suitable solvent (e.g., ethanol (B145695) or acetone). Add an equimolar amount of aqueous sodium hydroxide to form the sodium phenoxide in situ.
-
Alkylation: While stirring the phenoxide solution, add an equimolar amount of this compound dropwise. Caution: this compound is toxic and corrosive. Handle with extreme care in a fume hood.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.[10]
-
Purification: Purify the crude propoxybenzene by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for a hypothetical synthesis of propoxybenzene. Actual yields and conditions may vary and should be optimized.
Table 3: Illustrative Quantitative Data for Propoxybenzene Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| Phenol | 94.11 | 0.10 | 9.41 | - | - |
| Sodium Hydroxide | 40.00 | 0.10 | 4.00 | - | - |
| This compound | 182.24 | 0.10 | 18.22 | 16.43 | - |
| Propoxybenzene (Product) | 136.19 | (Theoretical: 0.10) | (Theoretical: 13.62) | - | (e.g., 75-85) |
Safety and Handling
This compound is a highly toxic, corrosive, and potentially carcinogenic substance.[11] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[5]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., Viton or nitrile, consult manufacturer's compatibility chart).[3]
-
Respiratory Protection: If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[3] Use spark-proof tools and explosion-proof equipment.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and bases.[12]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Unused this compound can be cautiously neutralized with a solution of ammonia.
Conclusion
This compound is a valuable and potent propylation agent for introductory organic synthesis experiments, particularly for demonstrating the Williamson ether synthesis. However, its significant health hazards necessitate a professional and safety-conscious approach. By following the guidelines and protocols outlined in this technical guide, researchers and scientists can safely and effectively utilize this compound in their synthetic endeavors.
References
- 1. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Theoretical Exploration of Dipropyl Sulfate Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl sulfate (B86663) ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate ester recognized for its utility as a propylating agent in organic synthesis. A thorough understanding of its reaction mechanisms is crucial for optimizing synthetic protocols and for anticipating its behavior in various chemical and biological systems. This technical guide provides an in-depth analysis of the theoretical reaction pathways of dipropyl sulfate, drawing upon established principles of physical organic chemistry and computational studies of analogous alkyl sulfates. Due to a scarcity of literature focused specifically on this compound, this guide extrapolates from theoretical and experimental data available for related compounds to model its reactivity in hydrolysis, alcoholysis, and general nucleophilic substitution reactions.
Introduction to this compound Reactivity
This compound belongs to the class of dialkyl sulfates, which are powerful alkylating agents. The primary mode of reaction for simple dialkyl sulfates involves the transfer of an alkyl group to a nucleophile. Theoretical and experimental studies on analogous compounds, such as dimethyl sulfate and sodium dodecyl sulfate, strongly indicate that these reactions proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This mechanism involves the backside attack of a nucleophile on one of the α-carbon atoms of the propyl groups, leading to the displacement of a propyl sulfate anion as the leaving group.
The key characteristics of these reactions are:
-
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
-
Stereospecificity: If the α-carbon were chiral, the reaction would proceed with an inversion of stereochemistry.
-
C-O Bond Cleavage: The reaction involves the breaking of the carbon-oxygen bond of the ester, not the sulfur-oxygen bond.
This guide will explore the theoretical basis for the primary reaction pathways of this compound: hydrolysis, alcoholysis, and reactions with other common nucleophiles.
Reaction Pathways
Hydrolysis
In the presence of water, this compound is expected to undergo hydrolysis to produce propanol (B110389) and propyl sulfuric acid, which can be further hydrolyzed to another molecule of propanol and sulfuric acid. The initial and rate-determining step is the nucleophilic attack of a water molecule on one of the propyl groups.
Proposed Mechanism: The reaction is anticipated to follow an Sₙ2 pathway where water acts as the nucleophile.
Caption: Proposed Sₙ2 mechanism for the hydrolysis of this compound.
Alcoholysis
When this compound is treated with an alcohol (ROH), an ether is formed through a process known as alcoholysis. This reaction is also expected to proceed via an Sₙ2 mechanism, with the alcohol acting as the nucleophile.
Proposed Mechanism: The alcohol's oxygen atom attacks the α-carbon of a propyl group, displacing the propyl sulfate anion. The rate of this reaction will be influenced by the steric bulk of the attacking alcohol.
Caption: Proposed Sₙ2 mechanism for the alcoholysis of this compound.
Reaction with General Nucleophiles (e.g., Amines)
This compound will react with a wide range of nucleophiles. Amines, for instance, will be propylated to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and the structure of the amine.
Proposed Mechanism: This is a classic example of an Sₙ2 reaction where the nitrogen atom of the amine attacks the α-carbon of a propyl group. The strength of the nucleophile and the solvent are critical factors in determining the reaction rate.
Caption: General Sₙ2 mechanism for the reaction of this compound with an amine.
Theoretical Kinetic and Thermodynamic Data (by Analogy)
| Nucleophile | Reaction Type | Analogous Substrate | Solvent | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Enthalpy (ΔH, kcal/mol) |
| H₂O | Hydrolysis | Dimethyl Sulfate | Water | 20 - 25 | -5 to -10 |
| CH₃OH | Alcoholysis | Dimethyl Sulfate | Methanol | 22 - 27 | -3 to -8 |
| NH₃ | Aminolysis | Dimethyl Sulfate | Water | 18 - 23 | -15 to -20 |
| Cl⁻ | Halogenation | Diethyl Sulfate | Acetonitrile | 15 - 20 | -10 to -15 |
Disclaimer: The data presented in this table are approximate values derived from theoretical studies on analogous compounds and are intended for comparative purposes only. Actual experimental values for this compound may vary.
Generalized Experimental Protocol for Kinetic Analysis
To experimentally determine the reaction kinetics of this compound with a given nucleophile, a standard protocol involving spectroscopic or chromatographic monitoring can be employed.
Objective: To determine the rate constant, reaction order, and activation energy for the reaction of this compound with a nucleophile (e.g., a substituted amine).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable inert solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Reaction Setup:
-
Equilibrate a reaction vessel (e.g., a cuvette for UV-Vis spectroscopy or a vial for HPLC) to the desired temperature in a thermostatted bath.
-
Initiate the reaction by mixing known volumes of the this compound and nucleophile solutions in the reaction vessel.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the concentration of the reactant (this compound or nucleophile) or a product using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).
-
Alternatively, if a reactant or product has a distinct chromophore, the reaction can be monitored continuously in a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the concentration of the monitored species versus time.
-
Determine the initial reaction rate from the slope of the tangent to the curve at t=0.
-
Vary the initial concentrations of this compound and the nucleophile to determine the reaction order with respect to each reactant.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Caption: Generalized workflow for the kinetic analysis of a this compound reaction.
Conclusion
The reaction pathways of this compound are predominantly governed by the Sₙ2 mechanism, characteristic of simple dialkyl sulfates. This leads to efficient propylation of a wide variety of nucleophiles, including water, alcohols, and amines. While specific theoretical and experimental data for this compound are limited, a robust understanding of its reactivity can be achieved by analogy to more extensively studied alkyl sulfates. The models and protocols presented in this guide offer a solid foundation for researchers and professionals working with this versatile reagent. Further dedicated computational and experimental investigations are warranted to refine the kinetic and thermodynamic parameters for the reactions of this compound and to fully elucidate its reactivity profile.
Methodological & Application
Application Notes and Protocols for N-alkylation of Amines using Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes and protocols are intended for informational purposes for qualified research personnel. Dipropyl sulfate (B86663) is a hazardous chemical and should only be handled by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment. All reactions should be performed with caution and appropriate safety measures in place. The protocols provided are generalized and may require optimization for specific substrates and applications.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients, agrochemicals, and specialty materials. Dialkyl sulfates are potent alkylating agents known for their high reactivity. Dipropyl sulfate, a member of this class, serves as an effective source of propyl groups for the N-alkylation of primary and secondary amines to yield secondary and tertiary amines, respectively.
The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the amine nitrogen attacks one of the electrophilic propyl groups of this compound. A subsequent deprotonation step, typically facilitated by a base, yields the alkylated amine. While highly efficient, a common challenge with potent alkylating agents is the potential for over-alkylation, particularly in the case of primary amines, which can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[1] Careful control of reaction conditions, including stoichiometry, temperature, and reaction time, is therefore essential to achieve the desired product selectivity.
Properties and Safety of this compound
This compound (C₆H₁₄O₄S) is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in many organic solvents but has limited solubility in water.[2] Due to its high reactivity, it is a valuable reagent in chemical synthesis.[3]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₄O₄S |
| Molecular Weight | 182.24 g/mol [3] |
| Density | 1.109 g/mL at 20 °C[3] |
| Boiling Point | 115 °C at 16 mmHg[3] |
| Flash Point | 105.3 °C[3] |
Safety Information:
This compound is a hazardous substance and must be handled with extreme care.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if ingested or inhaled, potentially causing irritation to the respiratory tract.[2][3] Prolonged or repeated exposure may lead to more severe health issues.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
General Reaction Scheme for N-Alkylation of Amines with this compound
Caption: General reaction scheme for the N-propylation of primary and secondary amines.
Representative Quantitative Data
The following table provides a representative, though hypothetical, overview of the stoichiometry for the N-propylation of a primary and a secondary amine. Actual yields will vary depending on the specific substrates and reaction conditions.
| Amine Substrate | Amine Molar Eq. | This compound Molar Eq. | Base (e.g., K₂CO₃) Molar Eq. | Product | Theoretical Yield |
| Aniline | 1.0 | 1.1 | 1.5 | N-Propylaniline | >90% |
| Di-n-propylamine | 1.0 | 1.2 | 1.5 | Tri-n-propylamine | >95% |
Experimental Protocols
The following are generalized protocols for the N-alkylation of primary and secondary amines using this compound. These should be adapted and optimized for the specific amine and desired product.
Protocol 1: N-propylation of a Primary Amine to a Secondary Amine
Objective: To synthesize an N-propyl secondary amine from a primary amine.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.0-1.2 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) to the stirred solution.
-
Slowly add the this compound (1.0-1.2 eq.) dropwise to the reaction mixture at room temperature. To control the reaction exotherm, the flask may be cooled in an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Protocol 2: N-propylation of a Secondary Amine to a Tertiary Amine
Objective: To synthesize a tertiary amine from a secondary amine.
Materials:
-
Secondary amine (1.0 eq.)
-
This compound (1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) to the solution.
-
With vigorous stirring, add the this compound (1.1-1.5 eq.) to the mixture. The addition may be done dropwise to control any potential exotherm.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as determined by TLC, GC-MS, or LC-MS analysis.
-
After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Perform an aqueous workup by extracting the mixture with an appropriate organic solvent.
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting tertiary amine by column chromatography, distillation, or other suitable techniques.
Experimental Workflow
Caption: A generalized workflow for the N-alkylation of amines using this compound.
References
Application Notes and Protocols: O-Alkylation of Phenols with Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis, a reliable and versatile method for this transformation, typically involves the reaction of a phenoxide ion with an alkylating agent.[1][2][3] Dialkyl sulfates are potent alkylating agents that can be effectively employed in this synthesis.[2][4] This document provides a detailed protocol for the O-propylation of phenols using dipropyl sulfate (B86663), a reaction that proceeds via an SN2 mechanism.[1]
Reaction Principle: The reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the propyl groups of dipropyl sulfate, leading to the formation of the corresponding propyl phenyl ether and a propyl sulfate anion as the leaving group.
Materials and Reagents
-
Substituted Phenol (e.g., Phenol, p-Cresol, 4-Nitrophenol, Vanillin, 2-Naphthol)
-
This compound
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Solvent (e.g., Acetone (B3395972), Acetonitrile, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Water)
-
Diethyl Ether or other suitable extraction solvent
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Safety Precautions
This compound is a toxic and corrosive substance and should be handled with extreme caution in a well-ventilated fume hood. [5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5][6] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[5]
Experimental Protocols
General Protocol for O-Alkylation of Phenols with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in the chosen solvent.
-
Add the base (1.1 - 2.0 eq.) to the solution and stir until the phenol is completely converted to the corresponding phenoxide. For less acidic phenols, stronger bases like NaH may be required in an anhydrous solvent like THF. For more acidic phenols, weaker bases like K₂CO₃ in acetone or NaOH in water can be used.
-
-
Alkylation Reaction:
-
To the stirred solution of the phenoxide, add this compound (1.0 - 1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a temperature between 50 °C and 100 °C (reflux may be necessary depending on the solvent and substrate reactivity).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted phenol), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization, depending on its physical properties.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the O-alkylation of various phenols. Please note that these are representative examples and optimal conditions may vary.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | NaOH | Water/Ethanol | 80 | 4 | >90 (estimated) | [1][3] |
| p-Cresol | K₂CO₃ | Acetone | Reflux | 6 | >90 (estimated) | [8] |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 3 | High (qualitative) | [1] |
| Vanillin | K₂CO₃ | DMF | 80 | 5 | >90 (estimated) | [2] |
| 2-Naphthol | NaOH | Water | 70-80 | 1 | High (qualitative) | [4] |
Note: Specific yield data for this compound is limited in the literature; yields are estimated based on analogous reactions with other dialkyl sulfates or propyl halides.
Diagrams
Reaction Mechanism
The O-alkylation of phenols with this compound proceeds through a two-step mechanism analogous to the Williamson ether synthesis.
Caption: Mechanism of O-alkylation of phenols with this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of propyl phenyl ethers.
Caption: General experimental workflow for O-alkylation of phenols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 3. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0091011A2 - Process for the preparation of phenyl ethers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. open.library.ubc.ca [open.library.ubc.ca]
Application Notes and Protocols for Dipropyl Sulfate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl sulfate (B86663) (CAS 598-05-0) is a dialkyl sulfate that serves as a propylating agent in organic synthesis.[1] In the pharmaceutical industry, alkylation is a fundamental transformation for the synthesis of a wide array of active pharmaceutical ingredients (APIs) and their intermediates. Dipropyl sulfate offers an alternative to other propylating agents, such as propyl halides. However, its application requires careful consideration of its reactivity, potential for side reactions, and its classification as a potentially genotoxic impurity (PGI).[2][3]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on O-alkylation of phenolic compounds, a common motif in drug molecules. A detailed, representative protocol is provided, along with data presentation, safety considerations, and methods for the detection of residual this compound.
Overview of this compound
Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₄O₄S |
| Molecular Weight | 182.24 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 115 °C @ 16 mmHg[1] |
| Density | 1.109 g/mL at 20 °C[1] |
| Solubility | Soluble in organic solvents, with limited solubility in water.[1] |
Reactivity and Applications:
This compound is an effective alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols.[4] In pharmaceutical synthesis, it can be employed for the introduction of a propyl group to a scaffold, which can be critical for modulating the pharmacological activity of a drug candidate. The general reaction for O-alkylation of a phenol (B47542) is depicted below:
Experimental Protocol: O-Alkylation of a Phenolic Intermediate
This section provides a representative protocol for the O-propylation of 4-hydroxyphenylacetamide (B194378), a common structural motif in pharmaceutical compounds, using this compound.
Objective: To synthesize 4-(propyloxy)phenylacetamide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxyphenylacetamide | 151.16 | 10.0 g | 0.066 mol |
| This compound | 182.24 | 13.3 g (12.0 mL) | 0.073 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.7 g | 0.099 mol |
| Acetone | - | 200 mL | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate (B1210297) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyphenylacetamide (10.0 g, 0.066 mol) and potassium carbonate (13.7 g, 0.099 mol).
-
Add 200 mL of acetone to the flask and stir the suspension.
-
Slowly add this compound (12.0 mL, 0.073 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the mobile phase).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 100 mL of deionized water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(propyloxy)phenylacetamide.
Expected Yield and Purity:
| Parameter | Expected Value |
| Theoretical Yield | 12.7 g |
| Typical Experimental Yield | 10.2 - 11.4 g (80-90%) |
| Purity (by HPLC) | >98% |
Safety Considerations and Genotoxicity
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and toxic.[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Genotoxic Potential:
Dialkyl sulfates, including this compound, are known to be alkylating agents and are often considered potentially genotoxic.[3] Genotoxic impurities in pharmaceuticals are of significant concern to regulatory agencies due to their potential to cause DNA damage and carcinogenesis. The presence of this compound as a residual impurity in an API must be controlled to a very low level, typically within the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for chronic medications.
Analytical Method for Residual this compound
Due to its potential genotoxicity, a sensitive and specific analytical method is required to detect and quantify residual this compound in the final pharmaceutical intermediate or API. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly suitable for this purpose.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Representative):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 183.1 [M+H]⁺ |
| Product Ions (m/z) | 141.1, 99.1 |
| Collision Energy | Optimized for each transition |
Workflow for Analysis:
Comparison with Other Propylating Agents
| Propylating Agent | Advantages | Disadvantages |
| This compound | - High reactivity- Good for O- and N-alkylation | - Potentially genotoxic- Hazardous to handle- May require specialized purification to remove residuals |
| Propyl Bromide | - Commonly used and well-understood- Less hazardous than this compound | - Lower boiling point can make handling challenging- Can also be a potential genotoxic impurity |
| Propyl Iodide | - Highly reactive | - More expensive- Less stable, can release free iodine- Potential for genotoxicity |
Conclusion
This compound can be an effective reagent for the propylation of pharmaceutical intermediates. However, its use necessitates a thorough understanding of its reactivity, stringent safety protocols, and the implementation of highly sensitive analytical methods to control its residual levels due to its potential genotoxicity. The choice of propylating agent should be made based on a careful evaluation of reaction efficiency, safety, cost, and the regulatory requirements for the specific pharmaceutical application.
References
- 1. lookchem.com [lookchem.com]
- 2. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 5. labproinc.com [labproinc.com]
- 6. echemi.com [echemi.com]
Application Notes: Dipropyl Sulfate for Chemical Modification of Proteins in Proteomics
Introduction
Dipropyl sulfate (B86663) ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate compound that can be used as an alkylating agent for the chemical modification of proteins. While direct literature on the application of dipropyl sulfate in proteomics is limited, its analogous compound, dimethyl sulfate (DMS), has been employed in protein footprinting studies to investigate protein structure, conformation, and intermolecular interactions.[1] This document provides a hypothetical framework for the use of this compound in proteomics, outlining its potential applications, reaction mechanisms, and a detailed experimental protocol based on the known reactivity of similar alkylating agents.
Principle and Applications
This compound is presumed to act as an electrophile, reacting with nucleophilic amino acid side chains in proteins. This covalent modification introduces a propyl group, leading to a specific mass shift that can be detected by mass spectrometry. The reactivity of amino acid residues is dependent on their solvent accessibility and chemical environment, making this compound a potential tool for:
-
Protein Structural Analysis: Mapping solvent-accessible regions of a protein.
-
Protein Footprinting: Identifying protein-protein or protein-ligand interaction interfaces. Regions involved in binding are expected to be less accessible to this compound modification.
-
Quantitative Proteomics: In conjunction with stable isotope labeling, this compound could be used for relative quantification of protein conformational changes.
Reaction Mechanism and Specificity
Based on the reactivity of dimethyl sulfate, this compound is expected to modify several nucleophilic amino acid residues.[1] The primary targets are likely to be:
-
Lysine (K): Alkylation of the ε-amino group.
-
Histidine (H): Alkylation of the imidazole (B134444) ring.
-
Glutamate (E) and Aspartate (D): Esterification of the carboxyl group.
-
Cysteine (C): Alkylation of the thiol group.
-
N-terminus: Alkylation of the α-amino group.
The reaction proceeds via a nucleophilic attack of the amino acid side chain on one of the propyl groups of this compound, with the sulfate group acting as a leaving group.
Quantitative Data
The covalent addition of a propyl group (C₃H₇) results in a monoisotopic mass shift of +43.05478 Da . Di-propylation would result in a mass shift of +86.10956 Da . The following table summarizes the expected mass shifts for single propylation of relevant amino acid residues.
| Amino Acid Residue | Side Chain Functional Group | Modification | Monoisotopic Mass Shift (Da) |
| Lysine (K) | ε-amino group | Propylation | +43.05478 |
| Histidine (H) | Imidazole ring | Propylation | +43.05478 |
| Glutamate (E) | Carboxyl group | Propylation (Esterification) | +43.05478 |
| Aspartate (D) | Carboxyl group | Propylation (Esterification) | +43.05478 |
| Cysteine (C) | Thiol group | Propylation | +43.05478 |
| Protein N-terminus | α-amino group | Propylation | +43.05478 |
Experimental Protocols
1. In Vitro Protein Modification with this compound
This protocol describes the chemical modification of a purified protein or protein complex in vitro.
Materials:
-
Purified protein sample (in a suitable buffer, e.g., HEPES, phosphate (B84403) buffer)
-
This compound (handle with extreme caution in a chemical fume hood)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol)
-
Ammonium (B1175870) bicarbonate (for digestion)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in the reaction buffer. If studying protein interactions, pre-incubate the protein with its binding partner.
-
Reaction Setup: In a microcentrifuge tube, add the protein sample.
-
Modification Reaction: Add this compound to a final concentration of 10-50 mM. The optimal concentration should be determined empirically. Incubate the reaction at room temperature for 15-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-200 mM.
-
Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange or dialysis into 50 mM ammonium bicarbonate.
-
Reduction and Alkylation (Optional but Recommended): Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) to ensure complete denaturation and prevent disulfide scrambling.
-
Proteolytic Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
2. Data Analysis
-
Database Search: Search the acquired MS/MS data against a relevant protein database using a search engine such as Sequest, Mascot, or MaxQuant.
-
Variable Modification: Include the mass shift of propylation (+43.05478 Da) as a variable modification on the likely target amino acid residues (K, H, E, D, C, and N-terminus).
-
Localization and Quantification: Identify the modified peptides and pinpoint the exact sites of modification. For quantitative footprinting experiments, compare the extent of modification between different states (e.g., free vs. complexed protein).
Visualizations
References
Application Note: Mass Spectrometry Analysis of Proteins Treated with Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein alkylation is a critical covalent modification that can significantly impact protein structure and function. Dipropyl sulfate (B86663) is a potent alkylating agent that introduces propyl groups onto nucleophilic residues within a protein, such as cysteine, lysine, histidine, and methionine. The study of protein propylation is essential for understanding the mechanism of action of certain drugs, identifying off-target effects, and elucidating cellular signaling pathways. Mass spectrometry-based proteomics offers a powerful platform for the site-specific identification and quantification of these modifications.[1][2] This application note provides a detailed protocol for the analysis of dipropyl sulfate-treated proteins using a bottom-up proteomics approach.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a typical experiment involving the treatment of a complex protein lysate with this compound followed by LC-MS/MS analysis. This data is for illustrative purposes to demonstrate the type of results that can be obtained.
| Metric | Control Sample (Untreated) | This compound Treated Sample |
| Total Proteins Identified | 1500 | 1450 |
| Total Peptides Identified | 12,500 | 12,300 |
| Number of Propylated Peptides | 0 | 850 |
| Number of Propylated Proteins | 0 | 320 |
| Commonly Modified Residues | N/A | Cysteine, Lysine, Histidine |
Experimental Protocols
This section details the protocol for the preparation and analysis of this compound-treated protein samples for mass spectrometry.
Protein Extraction and Quantification
-
Cell Lysis : Lyse cell pellets in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[3]
-
Incubation : Incubate the lysate on ice for 30 minutes with periodic vortexing.[3]
-
Clarification : Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.[4]
This compound Treatment and Sample Preparation
-
Protein Reduction : To 100 µg of protein extract, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[5]
-
Alkylation with this compound : Cool the sample to room temperature. Add this compound to a final concentration of 20 mM. Incubate in the dark at room temperature for 1 hour. Note: The optimal concentration and incubation time for this compound should be empirically determined.
-
Quenching : Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
Sample Dilution : Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of detergents.
In-Solution Tryptic Digestion
-
Enzyme Addition : Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.[3][5]
-
Stopping the Digestion : Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the tryptic digestion.[5]
Peptide Desalting
-
Cleanup : Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.[5]
-
Drying : Elute the peptides and dry them completely in a vacuum centrifuge.[3][5]
LC-MS/MS Analysis
-
Peptide Resuspension : Resuspend the dried peptides in 0.1% formic acid in water.[3]
-
LC Separation : Separate the peptides using a C18 reversed-phase column with a suitable gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 2-40% B over 60-120 minutes.[3]
-
Mass Spectrometry : Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.[3]
Data Analysis
-
Database Search : Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Modification Specification : Specify the propylation of relevant amino acid residues as a variable modification. The mass shift for a propyl group is +42.04695 Da.
-
Data Filtering : Filter the identification results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Quantitative Analysis : Perform label-free quantification to compare the abundance of proteins and peptides between the control and treated samples.
Visualizations
Caption: Experimental workflow for mass spectrometry analysis of this compound-treated proteins.
Caption: Hypothetical signaling pathway showing inhibition by a propylated protein.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Dipropyl Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for monitoring reactions involving dipropyl sulfate (B86663). Dipropyl sulfate is a potent alkylating agent and is considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. Therefore, robust and sensitive analytical methods are crucial for its control and monitoring to ensure the safety and quality of drug substances and products.
This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and a colorimetric assay for alkylating agents.
Analytical Techniques Overview
The choice of analytical technique for monitoring this compound reactions depends on several factors, including the required sensitivity, the sample matrix, and the purpose of the analysis (e.g., reaction kinetics, impurity profiling, or final product release testing).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for detecting and quantifying trace levels of volatile and semi-volatile compounds like this compound. The use of Selected Ion Monitoring (SIM) mode enhances sensitivity, making it suitable for genotoxic impurity analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique in pharmaceutical analysis. While this compound lacks a strong chromophore, derivatization can be employed to enhance its UV absorbance, or a universal detector like a Charged Aerosol Detector (CAD) can be used. This method is suitable for monitoring higher concentrations of this compound in reaction mixtures.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the quantification of analytes without the need for a specific reference standard of the same compound. It is particularly useful for reaction monitoring and purity assessment, providing structural information simultaneously.
-
4-(4-Nitrobenzyl)pyridine (B86830) (NBP) Colorimetric Assay: A spectrophotometric method to determine the alkylating activity of a sample. This assay is useful for assessing the overall reactivity of the reaction mixture and can indicate the presence of alkylating agents like this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the described analytical methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS (SIM mode) | HPLC-UV (with derivatization) | qNMR | NBP Colorimetric Assay |
| Limit of Detection (LOD) | 0.1 - 1 µg/g (ppm) | 1 - 10 µg/mL | ~0.1% (w/w) | Dependent on alkylating agent reactivity |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/g (ppm) | 5 - 25 µg/mL | ~0.3% (w/w) | Dependent on alkylating agent reactivity |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 15% | < 5% | < 2% | < 10% |
Experimental Protocols
Sample Preparation Protocol for Drug Substances
This protocol describes a general procedure for preparing a drug substance sample for analysis.
-
Weighing: Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask (e.g., 10 mL).
-
Dissolution: Add a suitable diluent (e.g., methylene (B1212753) chloride for GC-MS, or a mobile phase constituent for HPLC) to dissolve the sample. Use about 70% of the final volume.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
Filtration (if necessary): If the solution is not clear, filter it through a 0.45 µm syringe filter compatible with the diluent.
-
Further Dilution: Based on the expected concentration of this compound and the sensitivity of the analytical method, a further dilution of this stock solution may be necessary.
GC-MS Method for this compound Quantification
This protocol is adapted from methods developed for similar alkylating agents and is suitable for trace-level quantification.[1][2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-1 (100% dimethyl polysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness (or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for this compound):
-
Quantification ion: m/z 155 (M-C₃H₇O)⁺
-
Qualifier ions: m/z 182 (M)⁺, m/z 97 (SO₄H)⁺ (Note: Fragmentation patterns should be confirmed with a standard)
-
Data Analysis:
-
Create a calibration curve by injecting standard solutions of this compound at different concentrations.
-
Quantify this compound in samples by comparing the peak area of the quantification ion to the calibration curve.
-
Confirm the identity of the peak by verifying the retention time and the ratio of the qualifier ions to the quantification ion.
HPLC-UV Method for this compound Monitoring (with Derivatization)
This protocol involves a pre-column derivatization step to enhance the UV detectability of this compound. Sodium phenoxide is used as a derivatizing agent.[3]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Reagents:
-
Derivatizing reagent: 0.1 M Sodium Phenoxide in methanol
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Derivatization Protocol:
-
To 1 mL of the sample solution (or standard), add 0.5 mL of the 0.1 M sodium phenoxide solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the solution to room temperature before injection.
HPLC Conditions:
-
Mobile Phase: Gradient elution (e.g., Start with 70% A, ramp to 30% A over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 218 nm (for the phenyl propyl ether derivative)
Data Analysis:
-
Prepare a calibration curve using derivatized standards of this compound.
-
Quantify the derivatized this compound in the samples based on the calibration curve.
Quantitative NMR (qNMR) Protocol for Reaction Monitoring
This protocol provides a general framework for using qNMR to monitor the progress of a reaction involving this compound.[4][5][6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction.
-
Internal Standard (IS): A stable compound with a known purity and a signal that does not overlap with the signals of the reactants or products (e.g., maleic acid, 1,3,5-trimethoxybenzene).
Sample Preparation for qNMR:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
At specific time points during the reaction, withdraw a precise aliquot of the reaction mixture.
-
Add the aliquot to the NMR tube containing the internal standard.
-
Add the deuterated solvent to the required volume.
-
Mix thoroughly.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard) to ensure full relaxation. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
Data Processing and Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound, a signal for a product, and the signal for the internal standard.
-
Calculate the concentration of this compound at each time point using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / V) * Pᵢₛ
Where:
-
Cₓ = Concentration of analyte (this compound)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mᵢₛ = Molar mass of the internal standard
-
mᵢₛ = Mass of the internal standard
-
V = Volume of the reaction aliquot
-
Pᵢₛ = Purity of the internal standard
-
-
Plot the concentration of this compound versus time to obtain the reaction kinetics.
4-(4-Nitrobenzyl)pyridine (NBP) Colorimetric Assay Protocol
This assay provides a semi-quantitative measure of the alkylating activity of the sample. The reaction of an alkylating agent with NBP forms a colored product upon addition of a base.[7][8]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
NBP solution: 5% (w/v) 4-(4-nitrobenzyl)pyridine in a suitable solvent (e.g., acetone).
-
Buffer solution: e.g., acetate (B1210297) buffer, pH 4.5.
-
Base: e.g., 1 M triethylamine (B128534) in acetone.
Protocol:
-
Pipette 1 mL of the sample solution into a test tube.
-
Add 0.5 mL of the buffer solution.
-
Add 0.2 mL of the NBP solution.
-
Heat the mixture at 100 °C for 10 minutes.
-
Cool the tube rapidly in an ice bath.
-
Add 2 mL of the base solution and mix.
-
Measure the absorbance of the resulting blue color at the wavelength of maximum absorbance (typically around 600 nm) against a reagent blank.
Data Analysis:
-
Prepare a calibration curve using a known alkylating agent as a standard.
-
Determine the alkylating equivalents in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: General experimental workflow for monitoring this compound.
Caption: SN2 reaction pathway of this compound with a nucleophile.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 7. rroij.com [rroij.com]
- 8. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Dipropyl Sulfate Alkylation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of products resulting from alkylation reactions using dipropyl sulfate (B86663). Dipropyl sulfate is a potent alkylating agent used to introduce propyl groups onto various nucleophiles, including amines, phenols, and thiols. The purification of the resulting N-propylated, O-propylated, and S-propylated products is crucial to remove unreacted starting materials, the alkylating agent, and byproducts.
The choice of purification method depends on the physical and chemical properties of the desired product and the impurities present.[1] This guide covers the most common and effective techniques: liquid-liquid extraction, distillation, chromatography, and crystallization.[2]
General Purification Strategies
A typical workflow for the purification of this compound alkylation products involves a series of steps designed to isolate the target molecule with high purity.
Caption: General workflow for the purification of this compound alkylation products.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[3] It is often the first step in the work-up of an alkylation reaction to remove water-soluble byproducts and unreacted starting materials.
Application Notes:
-
Choice of Solvent: The organic solvent should readily dissolve the desired product but be immiscible with water. Common choices include diethyl ether, ethyl acetate (B1210297), and dichloromethane.
-
pH Adjustment: The pH of the aqueous phase can be adjusted to selectively extract acidic or basic compounds. For example, washing with a dilute acid solution can remove unreacted amines, while a basic wash can remove unreacted phenols.[4]
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is often used to reduce the amount of dissolved water in the organic phase before drying.[4]
Protocol for a General Liquid-Liquid Extraction:
-
Quenching: After the alkylation reaction is complete, cool the reaction mixture to room temperature and cautiously quench it by adding it to a beaker of cold water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous mixture.
-
Mixing: Stopper the funnel and gently invert it several times to mix the two phases, periodically venting to release any pressure buildup.[4]
-
Separation: Allow the layers to separate. The denser layer will be at the bottom.
-
Draining: Drain the lower layer into a clean flask. If the desired product is in the upper layer, pour it out through the top of the funnel to avoid contamination.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two or three times to maximize the recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute acid (e.g., 1 M HCl) if the starting material was an amine.
-
Dilute base (e.g., 1 M NaOH) if the starting material was a phenol (B47542).
-
Water.
-
Saturated brine solution.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Distillation
Distillation is used to purify volatile liquid products based on differences in their boiling points.[1] It is particularly useful for separating the propylated product from non-volatile impurities or from solvents with significantly different boiling points.
Application Notes:
-
Simple Distillation: Suitable for separating liquids with boiling point differences of more than 25 °C.[5]
-
Fractional Distillation: Necessary for separating liquids with closer boiling points. A fractionating column is used to provide multiple theoretical plates for separation.[1]
-
Vacuum Distillation: Employed for compounds with high boiling points or those that are thermally unstable at atmospheric pressure. Lowering the pressure reduces the boiling point.
Protocol for Simple Distillation:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Place the crude liquid product in the distillation flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the distillation flask gently.
-
Collecting the Distillate: As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer. The vapor will then condense in the condenser and be collected in the receiving flask.
-
Monitoring Temperature: The temperature should remain constant at the boiling point of the desired product during the collection of the pure fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6] It is highly effective for separating complex mixtures and for purifying non-volatile or thermally sensitive compounds.
Application Notes:
-
Stationary Phase: Silica (B1680970) gel and alumina (B75360) are the most common stationary phases for normal-phase chromatography. The choice depends on the polarity of the compounds to be separated.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents is used as the mobile phase. The polarity of the eluent is critical for achieving good separation. A less polar eluent will result in slower elution of polar compounds. Gradient elution, where the polarity of the mobile phase is gradually increased, is often used for complex mixtures.
-
Thin-Layer Chromatography (TLC): TLC is used to determine the optimal solvent system for column chromatography and to monitor the separation during the purification process.
Protocol for Flash Column Chromatography:
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small layer of sand to the bottom of the column.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the mobile phase through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Combining and Concentrating:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Caption: Workflow for purification by column chromatography.
Crystallization
Crystallization is a technique used for the purification of solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[5]
Application Notes:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] The impurities should either be very soluble or insoluble in the solvent at all temperatures.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[6]
-
Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Protocol for Recrystallization:
-
Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Specific Protocols for Different Classes of Alkylated Products
The general principles outlined above can be adapted for the purification of specific classes of compounds obtained from this compound alkylation.
A. Purification of N-Propylated Amines
Reaction Background: Alkylation of primary or secondary amines with this compound can lead to a mixture of mono-, di-, and tri-propylated products, as well as unreacted starting amine.
Purification Strategy:
-
Initial Work-up: Perform a liquid-liquid extraction. An acidic wash (e.g., dilute HCl) will remove unreacted primary and secondary amines by converting them into their water-soluble ammonium salts. The desired N-propylated tertiary amine (if formed) will remain in the organic layer.
-
Primary Purification:
-
Distillation: If the N-propylated amine is a volatile liquid, distillation can be effective in separating it from less volatile impurities.
-
Column Chromatography: For complex mixtures or non-volatile products, column chromatography is the preferred method. A silica gel column with a gradient of ethyl acetate in hexane (B92381) is often effective.
-
-
Final Purification:
-
Crystallization of Salts: The purified amine can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) for further purification and easier handling.
-
Quantitative Data (Illustrative Example):
| Purification Step | Method | Purity (GC-MS) | Yield (%) |
| Crude Product | - | 65% | - |
| After Extraction | Liquid-Liquid | 80% | 90% |
| After Column Chromatography | Flash Chromatography | >98% | 75% |
B. Purification of O-Propylated Phenols (Propyl Ethers)
Reaction Background: The alkylation of phenols with this compound yields propyl aryl ethers. Common impurities include unreacted phenol and this compound.
Purification Strategy:
-
Initial Work-up: A liquid-liquid extraction with a basic solution (e.g., 1 M NaOH) is highly effective for removing unreacted phenol by converting it to its water-soluble sodium salt.[7]
-
Primary Purification:
-
Distillation: If the propyl ether is a liquid with a sufficiently low boiling point, vacuum distillation can be used for purification.
-
Column Chromatography: For solid or high-boiling liquid products, column chromatography on silica gel with a hexane/ethyl acetate eluent system is typically employed.
-
-
Final Purification:
-
Crystallization: If the O-propylated product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can provide a highly pure product.
-
Quantitative Data (Illustrative Example):
| Purification Step | Method | Purity (HPLC) | Yield (%) |
| Crude Product | - | 70% | - |
| After Extraction | Liquid-Liquid | 90% | 95% |
| After Crystallization | Recrystallization | >99% | 85% |
C. Purification of S-Propylated Thiols (Propyl Thioethers)
Reaction Background: The reaction of thiols with this compound produces propyl thioethers. Unreacted thiol is a common impurity.
Purification Strategy:
-
Initial Work--up: Similar to phenols, unreacted thiols can be removed by a basic wash during liquid-liquid extraction, as they are acidic enough to be deprotonated by a strong base.
-
Primary Purification:
-
Distillation: Vacuum distillation is often used for liquid propyl thioethers.
-
Column Chromatography: This is a reliable method for purifying thioethers, especially when they are solids or have high boiling points.
-
-
Specialized Purification for Thiols: Thiopropyl resins can be used for the specific capture and purification of thiol-containing molecules, though this is more relevant for purifying the starting material or thiol-containing byproducts rather than the S-propylated product itself.[8][9]
Quantitative Data (Illustrative Example):
| Purification Step | Method | Purity (GC) | Yield (%) |
| Crude Product | - | 75% | - |
| After Extraction | Liquid-Liquid | 88% | 92% |
| After Distillation | Vacuum Distillation | >98% | 80% |
Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific properties of the compounds being purified. Always perform a small-scale trial before proceeding with the purification of the entire batch. Safety precautions, including the use of appropriate personal protective equipment, should be strictly followed, especially when working with this compound, which is a hazardous substance.
References
- 1. rroij.com [rroij.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification, Qualitative and Quantitative Analysis of Organic Compounds | Chemistry Notes for IITJEE/NEET [cleariitmedical.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. US2782242A - Purification of phenol - Google Patents [patents.google.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dipropyl Sulfate as a Derivatization Agent in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and chemical research, such as phenols, amines, thiols, and organic acids, possess polar functional groups that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a critical sample preparation step to overcome these limitations.
This document provides detailed application notes and protocols for the use of dipropyl sulfate (B86663) as an alkylating derivatization agent for GC-MS analysis. Dipropyl sulfate introduces a propyl group to active hydrogen atoms in functional groups like hydroxyls, amines, and thiols, thereby increasing the analyte's volatility and thermal stability, and improving chromatographic peak shape and analytical sensitivity.[1] While specific literature on this compound as a primary derivatization agent is limited, the principles and protocols are based on the well-established use of related dialkyl sulfates, such as dimethyl and diethyl sulfate.[2]
Principle of Derivatization with this compound
This compound is a potent alkylating agent that reacts with nucleophilic functional groups containing an active hydrogen.[3] The reaction involves the transfer of a propyl group from the this compound molecule to the analyte, forming a more volatile and thermally stable derivative suitable for GC-MS analysis. This process reduces the polarity of the analyte by masking the active hydrogen, which is responsible for intermolecular hydrogen bonding.[4]
The general reaction can be summarized as follows:
Analyte-XH + (CH3CH2CH2)2SO4 → Analyte-X-CH2CH2CH3 + HSO4-
Where XH can be -OH (hydroxyl), -NH2 (primary amine), -NHR (secondary amine), or -SH (thiol).
To facilitate this reaction, especially for less reactive analytes or in biphasic systems, a base or a phase-transfer catalyst is often employed. The base deprotonates the analyte, increasing its nucleophilicity, while a phase-transfer catalyst helps to transport the anionic analyte from an aqueous phase to an organic phase where the derivatization agent is present.[5][6]
Applications
The propylation of analytes using this compound is applicable to a wide range of compounds containing active hydrogen functional groups, including:
-
Phenols and Carboxylic Acids: Derivatization of the acidic hydroxyl group to form propyl ethers and propyl esters, respectively.[7][8]
-
Primary and Secondary Amines: Alkylation of the amine nitrogen to produce N-propylated amines.[9][10]
-
Thiols (Mercaptans): Formation of propyl thioethers.[11]
Experimental Protocols
Note: These protocols are generalized based on methods for similar alkylating agents. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific analytes and sample matrices.
Protocol 1: Derivatization of Phenols in Aqueous Samples using Phase-Transfer Catalysis
This protocol is suitable for the analysis of phenols in aqueous matrices such as wastewater or biological fluids.
Materials:
-
This compound (>98% purity)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Anhydrous sodium sulfate
-
Sample containing phenolic analytes
-
Internal standard (e.g., a deuterated phenol)
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
To 5 mL of the aqueous sample in a screw-cap vial, add a known amount of the internal standard.
-
Adjust the pH of the sample to >11 with 1 M NaOH to form the phenoxide ion.
-
-
Derivatization Reaction:
-
Add 2 mL of dichloromethane containing 100 µL of this compound and 30 mg of TBAB.
-
Cap the vial tightly and vortex or shake vigorously for 30 minutes at room temperature. For less reactive phenols, the reaction may be gently heated to 40-50°C.
-
-
Extraction:
-
Centrifuge to separate the phases.
-
Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Repeat the extraction of the aqueous layer with 1 mL of DCM.
-
Combine the organic extracts.
-
-
Work-up:
-
Wash the combined organic extract with 2 mL of 0.1 M HCl to remove any residual base, followed by a wash with 2 mL of deionized water.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean GC vial, concentrating under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Protocol 2: Derivatization of Amines and Thiols in Organic Solvents
This protocol is suitable for analytes that are soluble in organic solvents.
Materials:
-
This compound (>98% purity)
-
Anhydrous pyridine (B92270) or other suitable basic solvent
-
Anhydrous acetonitrile (B52724) (ACN) or other aprotic solvent
-
Sample containing amine or thiol analytes dissolved in an appropriate solvent
-
Internal standard (e.g., a deuterated analog of the analyte)
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Place a known amount of the sample (or a dried extract) into a GC vial.
-
Add a known amount of the internal standard.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the vial.
-
Add 20 µL of this compound.
-
Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or oven.
-
-
Reaction Quenching and Dilution:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.
-
Alternatively, to remove non-volatile by-products, the reaction mixture can be diluted with a suitable solvent (e.g., hexane) and washed with water. The organic layer is then collected for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final solution into the GC-MS system.
-
Data Presentation
The following tables provide representative quantitative data that can be achieved with alkylation derivatization followed by GC-MS analysis. This data is based on similar derivatization methods and should be experimentally verified for this compound.
Table 1: Example GC-MS Parameters for Analysis of Propylated Derivatives
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280°C |
| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Table 2: Representative Quantitative Performance Data (Hypothetical for Propylated Derivatives)
| Analyte | Derivatized Functional Group | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) (Concentration Range) |
| Phenol | Propyl Ether | ~10.5 | ~0.5 | ~1.5 | >0.995 (1-100 ng/mL) |
| p-Cresol | Propyl Ether | ~11.2 | ~0.4 | ~1.2 | >0.996 (1-100 ng/mL) |
| Aniline | N-Propylaniline | ~12.1 | ~1.0 | ~3.0 | >0.994 (5-200 ng/mL) |
| Benzenethiol | Propyl Thioether | ~13.5 | ~0.8 | ~2.5 | >0.995 (2-150 ng/mL) |
| Benzoic Acid | Propyl Benzoate | ~12.8 | ~0.6 | ~1.8 | >0.997 (1-100 ng/mL) |
Note: Retention times, LOD, and LOQ are highly dependent on the specific instrument, column, and analytical conditions and must be determined experimentally.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles of derivatization with this compound.
Conclusion
This compound serves as a potent alkylating agent for the derivatization of polar analytes, rendering them suitable for GC-MS analysis. The propylation of functional groups such as hydroxyls, amines, and thiols effectively increases analyte volatility and thermal stability, leading to improved chromatographic performance and detection. The provided protocols, based on established methods for similar dialkyl sulfates, offer a solid foundation for method development. For optimal results, validation of the method, including determination of linearity, limits of detection and quantitation, and recovery, is essential for each specific application and sample matrix.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US2841623A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 9. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dipropyl Sulfate Alkylation
Welcome to the Technical Support Center for optimizing reaction conditions for dipropyl sulfate (B86663) alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on using dipropyl sulfate for the alkylation of various nucleophiles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and important safety information.
Safety First: Handling this compound
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[1] It is classified as a toxic and corrosive liquid.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1]
Key Safety Precautions:
-
Ventilation: Use exclusively in a certified chemical fume hood.
-
Personal Protective Equipment: Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for?
This compound is an alkylating agent used in organic synthesis to introduce a propyl group onto a variety of nucleophiles, including phenols, amines, and thiols.[2][3]
Q2: What are the common solvents used for this compound alkylation?
The choice of solvent is critical and depends on the substrate and the desired outcome (e.g., C- vs. O-alkylation). Common solvents include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are often used as they can effectively dissolve many organic substrates and salts.[4] These solvents tend to favor O-alkylation.[4]
-
Protic Solvents: Alcohols (e.g., ethanol) or water can be used, particularly in reactions that favor C-alkylation, as they can solvate the oxygen atom of an enolate.[4]
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are also used, especially in reactions requiring anhydrous conditions.
Q3: Which bases are suitable for deprotonating the nucleophile?
The choice of base depends on the pKa of the nucleophile.
-
For phenols and thiols: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
For amines: The amine itself can often act as the base, or a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct.
-
For carbon nucleophiles (e.g., enolates): Stronger bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are typically required.
Q4: What is a typical reaction temperature?
Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the reactivity of the substrate and alkylating agent.[5] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Troubleshooting Guide
Low yields and the formation of side products are common issues in alkylation reactions. This guide addresses the most frequently encountered problems.
Issue 1: Low or No Product Yield
A lack of product formation can be due to several factors, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Poor Reagent Quality | Ensure this compound and other reagents are pure and dry. Solvents should be anhydrous, especially when using strong bases. |
| Insufficient Base | Use at least a stoichiometric amount of base relative to the nucleophile. For weak nucleophiles, a stronger base may be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
| Steric Hindrance | If the nucleophile or the electrophile is sterically hindered, a higher reaction temperature or a longer reaction time may be required. Consider using a less hindered base.[6] |
| Poor Solubility | Choose a solvent that dissolves all reactants. For poorly soluble salts, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be beneficial. |
Experimental Protocols
While specific protocols for this compound are not abundant in the literature, the following general procedures for the alkylation of phenols and amines can be adapted. These are based on established methods for similar alkylating agents like dimethyl sulfate and dibutyl(methyl)sulfanium (B15455137) salts.[7][8]
Protocol 1: O-Alkylation of a Phenol (B47542) (General Procedure)
This protocol describes the propylation of a generic phenol using this compound.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the this compound dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation of an Amine (General Procedure)
This protocol outlines the propylation of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 - 2.2 eq, depending on desired degree of alkylation)
-
Triethylamine (Et₃N) or another non-nucleophilic base (1.5 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the amine and triethylamine in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Data Presentation
Table 1: General Reaction Parameters for this compound Alkylation
| Parameter | Phenols | Amines | Thiols |
| Stoichiometry (this compound) | 1.1 - 1.5 eq | 1.1 - 2.2 eq | 1.1 - 1.5 eq |
| Base | K₂CO₃, Cs₂CO₃ | Et₃N, DIPEA | K₂CO₃, NaH |
| Solvent | DMF, ACN, Acetone | ACN, DCM, THF | DMF, THF |
| Temperature | 25 - 80 °C | 0 - 25 °C | 25 - 60 °C |
| Reaction Time | 2 - 24 hours | 12 - 24 hours | 1 - 12 hours |
Note: These are general guidelines and may require optimization for specific substrates.
Visualizations
Diagram 1: General Workflow for this compound Alkylation
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Propylation Reactions with Dipropyl Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during propylation reactions using dipropyl sulfate (B86663), with a focus on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is dipropyl sulfate and why is it used as a propylating agent?
This compound ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate used in organic synthesis to introduce a propyl group onto a substrate. It is a potent electrophile and serves as an effective propylating agent for a variety of nucleophiles, including alcohols, phenols, amines, and thiols. Its high reactivity can sometimes offer advantages over other propylating agents like propyl halides.
Q2: What are the primary safety precautions I should take when handling this compound?
This compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: My this compound is a colorless to light yellow liquid. Is this normal?
Yes, the appearance of this compound is typically a colorless to light yellow or light orange clear liquid.
Q4: How should I properly store this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.
Troubleshooting Guide for Low Yield
Low yields in propylation reactions using this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Incomplete Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Ensure a slight excess of this compound is used to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of this compound to the nucleophilic group is a good starting point. |
| Inadequate Base | The choice and amount of base are critical. For O- and S-propylation, strong inorganic bases like K₂CO₃ or NaOH are common. For N-propylation, a non-nucleophilic organic base or an excess of the amine substrate might be necessary to neutralize the sulfuric acid byproduct. Ensure at least one equivalent of base is used per equivalent of this compound. |
| Low Reaction Temperature | Propylation reactions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, to 70-80°C, while monitoring for the formation of side products.[1] |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion. Some reactions may require several hours.[1] |
| Poor Substrate Nucleophilicity | If your substrate is a weak nucleophile, you may need to use a stronger base to deprotonate it more effectively or increase the reaction temperature. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products, which can significantly lower the yield of the desired product.
| Potential Cause | Suggested Solution |
| Over-propylation (for primary and secondary amines) | The propylated amine product is often more nucleophilic than the starting amine, leading to the formation of di- and tri-propylated species. Use a larger excess of the starting amine or add the this compound slowly to a solution of the amine to maintain a low concentration of the alkylating agent.[1] |
| Hydrolysis of this compound | The presence of water can lead to the hydrolysis of this compound, forming propanol (B110389) and sulfuric acid. Ensure all glassware is dry and use anhydrous solvents. |
| Elimination Reactions | Under strongly basic conditions and at elevated temperatures, elimination reactions can compete with substitution, especially with sterically hindered substrates. Consider using a milder base or a lower reaction temperature. |
| Reaction with Solvent | In some cases, the solvent may react with this compound, particularly if it is nucleophilic (e.g., an alcohol). Choose a non-reactive, polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN). |
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. It is crucial to perform a small-scale test reaction to optimize conditions for your particular system.
General Protocol for O-Propylation of a Phenol (B47542)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) and a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Slowly add this compound (1.2 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[2]
General Protocol for N-Propylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (3.0 eq) in a suitable solvent like acetonitrile or use the amine itself as the solvent if it is a liquid.
-
Reagent Addition: Cool the mixture in an ice bath and add this compound (1.0 eq) dropwise with vigorous stirring. The use of excess amine helps to prevent over-alkylation and acts as a base.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS.
-
Work-up: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the excess amine. Extract the neutral propylated product with an organic solvent. To recover the unreacted primary amine, the aqueous layer can be basified and extracted separately.
-
Purification: Wash the organic layer containing the product with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Data Presentation for Reaction Optimization
When troubleshooting low yields, systematically varying reaction parameters and recording the outcomes is crucial. The following table provides a template for organizing your optimization data.
| Entry | Substrate | This compound (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenol | 1.2 | K₂CO₃ (1.5) | DMF | 60 | 4 | 65 | Significant starting material remaining |
| 2 | Phenol | 1.2 | K₂CO₃ (1.5) | DMF | 80 | 4 | 85 | Minor side product observed |
| 3 | Phenol | 1.2 | NaOH (1.5) | DMF | 60 | 4 | 70 | Multiple side products |
| 4 | Aniline | 1.0 | None (Aniline 3.0 eq) | MeCN | 25 | 24 | 50 | Di-propylated product observed |
| 5 | Aniline | 0.8 | None (Aniline 4.0 eq) | MeCN | 25 | 24 | 65 | Reduced di-propylation |
Visualizing Workflows and Logic
Propylation Reaction Workflow
Caption: A generalized workflow for a propylation reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low propylation yields.
Signaling Pathway for N-Propylation Side Reactions
Caption: Pathway showing over-propylation of a primary amine.
References
Identifying and minimizing byproducts in Dipropyl sulfate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dipropyl sulfate (B86663). Our focus is on identifying and minimizing common byproducts to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for dipropyl sulfate?
The most common method for synthesizing this compound is the reaction of n-propanol with a sulfating agent. While various reagents can be used, concentrated sulfuric acid is a frequently employed precursor. The reaction involves the esterification of propanol (B110389) with sulfuric acid.
Q2: What are the major byproducts I should be aware of during this compound synthesis?
The primary byproducts in the synthesis of this compound from n-propanol and sulfuric acid are dipropyl ether and propene.[1] The formation of these byproducts is highly dependent on the reaction temperature.
-
Dipropyl Ether: Formed through the intermolecular dehydration of two propanol molecules. This is generally favored at lower temperatures (e.g., around 130-140°C).[1][2]
-
Propene: Results from the intramolecular dehydration of propanol. This elimination reaction is favored at higher temperatures (e.g., around 170-180°C).[1][3]
Q3: How can I detect and quantify this compound and its byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds like this compound, dipropyl ether, and any unreacted propanol. By using a suitable internal standard, GC-MS can also be used for quantification.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification of this compound, especially if it is derivatized to a UV-active compound. This is particularly useful for monitoring reaction progress and determining final product purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of this compound and its byproducts. It can also be used for quantitative analysis if an internal standard is used.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of this compound can be attributed to several factors, primarily related to reaction conditions that favor the formation of byproducts.
| Potential Cause | Recommended Action |
| Reaction temperature is too high. | High temperatures promote the dehydration of propanol to propene.[1] Carefully control the reaction temperature, aiming for a range that favors sulfate formation over elimination. |
| Reaction temperature is too low. | Lower temperatures can favor the formation of dipropyl ether.[1] A systematic temperature optimization study is recommended. |
| Inadequate mixing. | Ensure efficient stirring to promote contact between the reactants. |
| Incorrect stoichiometry. | Optimize the molar ratio of n-propanol to the sulfating agent. |
| Loss during work-up. | This compound can be susceptible to hydrolysis. Ensure the work-up procedure is performed efficiently and under neutral or slightly acidic conditions. |
Issue 2: High Levels of Dipropyl Ether Impurity
The presence of significant amounts of dipropyl ether indicates that the intermolecular dehydration of propanol is a dominant side reaction.
| Potential Cause | Recommended Action |
| Sub-optimal reaction temperature. | The formation of dipropyl ether is generally favored at lower temperatures than propene formation, but at temperatures where the sulfation reaction may also be slow.[1] Increase the reaction temperature cautiously while monitoring the product distribution by GC-MS. |
| Excess propanol. | A high concentration of propanol can drive the equilibrium towards ether formation. Adjust the stoichiometry to use a moderate excess of the sulfating agent if feasible. |
Issue 3: Significant Propene Formation
The detection of propene, often observed as gas evolution during the reaction, points to excessive dehydration of the starting alcohol.
| Potential Cause | Recommended Action |
| Reaction temperature is too high. | This is the most common cause of propene formation.[1][3] Reduce the reaction temperature significantly and monitor the reaction progress closely. |
| Highly concentrated acid. | The use of very strong dehydrating conditions can favor elimination. Consider using a slightly less concentrated acid or adding the acid dropwise to control the initial exotherm. |
Experimental Protocols
General Synthesis of this compound from n-Propanol and Sulfuric Acid (Illustrative)
This is a generalized procedure and requires optimization for specific laboratory conditions.
Materials:
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Cool n-propanol in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature and maintain for a set period. The optimal temperature and time need to be determined experimentally to maximize this compound formation while minimizing byproducts.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Upon completion, cool the reaction mixture and quench by pouring it over ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[7]
Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of this compound.
Data Presentation
Table 1: Byproduct Formation as a Function of Reaction Temperature
| Temperature | Primary Byproduct | Rationale |
| Low (~130-140°C) | Dipropyl Ether | Favors intermolecular dehydration of propanol.[1][2] |
| High (~170-180°C) | Propene | Favors intramolecular dehydration of propanol.[1][3] |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. Propyl ether | C6H14O | CID 8114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Side reactions of Dipropyl sulfate with common functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dipropyl sulfate (B86663) as an alkylating agent. The focus is on identifying, understanding, and minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dipropyl sulfate and what is its primary reactivity?
This compound (CAS 598-05-0) is a dialkyl sulfate ester used in organic synthesis as a propylating agent.[1] It is a powerful electrophile that reacts with nucleophiles to introduce a propyl group. Its primary mode of action is through an SN2 mechanism, where a nucleophile attacks one of the propyl groups, and the propyl sulfate anion acts as the leaving group. Due to its high reactivity, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment.[1][2]
Q2: How stable is this compound and what are the optimal storage conditions?
This compound is sensitive to moisture and can hydrolyze. It is recommended to store it in a cool (2-8°C), dry place in a tightly sealed container to prevent decomposition.[1][3] The presence of water or protic solvents can lead to hydrolysis, forming propanol (B110389) and sulfuric acid, which can complicate reactions.
Q3: What are the most common nucleophiles that lead to side reactions with this compound?
Common nucleophilic functional groups that can react with this compound, leading to desired products or unwanted side products, include:
-
Amines (primary, secondary, and tertiary)
-
Alcohols and phenols
-
Thiols
-
Carboxylic acids (as carboxylates)
-
Water (leading to hydrolysis)
The selectivity of the reaction depends on the relative nucleophilicity of the functional groups present and the reaction conditions.
Q4: How can I monitor the progress of my reaction and detect side products?
Several analytical techniques are effective for monitoring alkylation reactions and identifying byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds, including the desired product, unreacted starting materials, and side products like dipropyl sulfide (B99878) or dipropyl ether.[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds and for quantifying the components of a complex mixture. A method using LC-MS/MS has been developed for detecting trace amounts of related dialkyl sulfates in drug materials.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired product and identify the structures of impurities.[4][6]
Troubleshooting Guide: Side Reactions with Common Functional Groups
Issue 1: Over-alkylation of Amines
Q: I am reacting a primary amine with this compound and getting a mixture of secondary and tertiary amines, and even some quaternary ammonium (B1175870) salt. How can I improve the selectivity for the mono-propylated product?
A: Over-alkylation is a common problem when reacting amines with alkylating agents because the product (a secondary amine) is often more nucleophilic than the starting primary amine.[7][8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a large excess of the primary amine relative to this compound. This increases the probability that the alkylating agent will react with the starting amine rather than the product. |
| Slow Product Formation | The secondary amine product competes with the starting material for the alkylating agent.[9] |
| High Reaction Temperature | Higher temperatures can increase the rate of subsequent alkylations. |
| Inappropriate Base | A strong, non-nucleophilic base may be required to neutralize the generated acid without competing in the alkylation. |
Experimental Protocol: Selective Mono-N-propylation of a Primary Amine
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (3-5 equivalents) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Alkylating Agent: Add this compound (1 equivalent) dropwise to the stirred solution over 30-60 minutes to maintain a low concentration of the alkylating agent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylated products.
Issue 2: Unwanted O-Alkylation of Alcohols or Phenols
Q: My substrate contains both an amine and a hydroxyl group. I want to selectively propylate the amine, but I am observing the formation of a propyl ether as a side product. How can I favor N-alkylation over O-alkylation?
A: Amines are generally more nucleophilic than alcohols, so N-alkylation is typically favored. However, O-alkylation can occur, especially with more acidic hydroxyl groups (like phenols) or under certain reaction conditions.
Troubleshooting N- vs. O-Alkylation Selectivity:
| Parameter | To Favor N-Alkylation | To Favor O-Alkylation |
| pH / Base | Use milder, non-alkoxide bases (e.g., K₂CO₃, Et₃N). The amine is sufficiently nucleophilic without full deprotonation of the alcohol. | Use a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol, forming a much more nucleophilic alkoxide. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can favor N-alkylation. | Polar aprotic solvents are also suitable here, as they solvate the cation of the base. |
| Temperature | Lower temperatures (0°C to room temperature) generally provide better selectivity. | Higher temperatures may be required but can also lead to other side reactions. |
Issue 3: Side Reactions with Thiols
Q: I am attempting a propylation on a molecule containing a thiol group, and the reaction is proceeding too quickly and forming a dipropyl sulfide. How can I control this reaction?
A: Thiols are highly nucleophilic, often more so than amines or alcohols, and readily react with this compound to form thioethers (sulfides).[10][11] This reaction is generally very efficient. If this is an unwanted side reaction, a protecting group strategy is often necessary.
Strategies for Managing Thiol Reactivity:
-
Protection: If the desired reaction is at another site, protect the thiol group before introducing the this compound. Common thiol protecting groups include acetamidomethyl (Acm) or trityl (Trt).
-
Controlled Stoichiometry: If S-propylation is the desired reaction, it will likely be the dominant pathway. Use of 1 equivalent of this compound is typically sufficient. The high nucleophilicity of sulfur makes over-alkylation to form a sulfonium (B1226848) salt less common than the over-alkylation of amines.
Issue 4: Reaction Failure due to Hydrolysis of this compound
Q: My reaction is not proceeding to completion, and I suspect the this compound is decomposing. What could be the cause?
A: this compound can undergo hydrolysis, especially in the presence of water or other protic species.[12][13] The rate of hydrolysis is accelerated by acidic or basic conditions and higher temperatures.[14]
Troubleshooting Workflow for Reagent Decomposition:
Caption: Troubleshooting workflow for low reactivity in alkylation experiments.
Experimental Protocol: Analysis of this compound Hydrolysis by GC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench it immediately in a vial containing a water-free solvent like dichloromethane (B109758) and a small amount of anhydrous sodium sulfate.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium.
-
-
Analysis: Monitor for the disappearance of the this compound peak and the appearance of a peak corresponding to propanol. The presence of propanol confirms that hydrolysis is occurring.
Visualization of Competing Reactions
The outcome of a reaction with a multifunctional substrate depends on the competition between the different nucleophilic sites.
Caption: Competitive alkylation pathways for this compound.
References
- 1. CAS 598-05-0: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 598-05-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108693286B - Method for detecting genotoxic impurity diisopropyl sulfate in medicine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2474569A - Dilution and hydrolysis of diethyl sulfate solutions - Google Patents [patents.google.com]
- 14. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Dipropyl Sulfate Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reactions involving dipropyl sulfate (B86663), with a focus on its potential exothermic nature. The information is presented in a question-and-answer format to directly address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is dipropyl sulfate and what are its primary hazards?
This compound (CAS No. 598-05-0) is a dialkyl sulfate used in organic synthesis, often as an alkylating or sulfonating agent.[1][2] While it is stable under recommended storage conditions, it is considered a hazardous substance.[1][3] The primary hazards include:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: It causes severe skin burns and eye damage.[4]
-
Carcinogenicity: It is suspected of causing cancer.[4]
-
Reactivity: It is a reactive substance that can react with various materials.[1] It is incompatible with strong oxidizing agents.[3][4]
Q2: Are reactions with this compound typically exothermic?
While safety data sheets indicate no hazardous reactions under normal processing, the function of this compound as a reactive alkylating agent suggests that its reactions, particularly with nucleophiles, are likely to be exothermic.[3][4][5] Users should always assume that a reaction involving this compound has the potential to generate significant heat and take appropriate precautions to manage this thermal energy.
Q3: What are the initial signs of a potential runaway reaction?
The initial signs of a reaction proceeding too quickly and generating excessive heat (a runaway reaction or exotherm) include:
-
A rapid and unexpected increase in the reaction temperature that outpaces the cooling system's capacity.
-
A noticeable increase in pressure within a closed or semi-closed system.
-
Sudden or vigorous gas evolution.
-
An abrupt change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, especially at the point of reagent addition.
Q4: What immediate actions should be taken if an uncontrolled exotherm is detected?
If you suspect an uncontrolled exothermic event, prioritize safety:
-
Immediately stop the addition of all reagents.
-
Maximize cooling by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If safe and part of the pre-planned protocol, add a pre-cooled inert solvent to dilute the reaction mixture and help absorb heat.
-
Alert nearby personnel and be prepared to evacuate the area.
-
If the reaction cannot be brought under control, follow your institution's emergency shutdown procedures.
Troubleshooting Guide for Exothermic Reactions
Issue: The reaction temperature is rising much faster than anticipated after adding this compound.
-
Possible Cause 1: Reagent addition is too rapid.
-
Solution: The rate of heat generation is exceeding the rate of heat removal. Immediately cease the addition of this compound. Allow the cooling system to bring the temperature back to the desired setpoint before resuming addition at a significantly slower rate.
-
-
Possible Cause 2: Inadequate cooling or heat transfer.
-
Solution: Ensure the reactor is properly immersed in the cooling bath and that the coolant is circulating effectively. Check the temperature of the coolant itself. For viscous mixtures, ensure stirring is adequate to promote efficient heat transfer to the vessel walls.
-
-
Possible Cause 3: Incorrect reagent concentration or scale.
-
Solution: Using overly concentrated reagents can lead to a very fast reaction rate. A reaction that was safe on a small scale may become hazardous on a larger scale due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat removal. If an exotherm occurs, re-evaluate the reaction concentration and consider performing the scale-up in smaller increments.
-
-
Possible Cause 4: Presence of catalytic impurities.
-
Solution: Impurities in the starting materials or solvent can sometimes catalyze a reaction, leading to an uncontrolled rate increase. If you suspect this is the case, stop the reaction. Re-purify the reagents and ensure the glassware is scrupulously clean before attempting the reaction again.
-
Below is a logical workflow for managing an unexpected temperature increase.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 598-05-0 | [2] |
| Molecular Formula | C₆H₁₄O₄S | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 115 °C @ 16 mmHg | [6] |
| Density | ~1.11 g/mL at 20 °C | [7] |
| Flash Point | 105 °C | |
| Heat of Formation (ΔHf) | -189.3 kcal/mol | [8] |
| Storage Temperature | Room Temperature (<15°C recommended) | [3] |
Experimental Protocols
General Protocol for a Controlled Reaction with this compound
Disclaimer: This is a generalized protocol and must be adapted based on a thorough, reaction-specific risk assessment. All work must be conducted in a certified chemical fume hood.
1. Risk Assessment and Preparation:
-
Review the Safety Data Sheets (SDS) for all reagents and solvents.[3][4][6]
-
Identify potential exotherms, gas evolution, or other hazards.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[6]
-
Emergency Preparations: Ensure an appropriate fire extinguisher, spill kit, and safety shower/eyewash are accessible. Prepare a quench solution (e.g., a dilute solution of a non-volatile amine or base in a high-boiling-point solvent) and a cooling bath (e.g., ice/water or dry ice/acetone) capable of reaching at least 20°C below the target reaction temperature.
2. Apparatus Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor the internal reaction temperature, a reflux condenser (or gas outlet to a bubbler), and an addition funnel for the controlled introduction of this compound.
-
Ensure all glassware is dry and the system can be maintained under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive.
-
Place the reaction flask in the prepared cooling bath.
3. Reaction Execution:
-
Charge the reaction flask with the substrate and solvent.
-
Begin stirring and cool the mixture to the desired initial temperature.
-
Add the this compound to the addition funnel.
-
Begin adding the this compound dropwise to the stirred reaction mixture. The addition rate should be slow enough to maintain a stable internal temperature (e.g., ±2 °C of the setpoint).
-
Continuously monitor the internal temperature. If it rises unexpectedly, immediately stop the addition and apply more cooling.
4. Reaction Work-up and Quenching:
-
Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LCMS), slowly and carefully add the pre-planned quench solution while maintaining cooling to safely neutralize any unreacted this compound.
-
Proceed with the standard aqueous work-up and extraction as required by the specific procedure.
5. Waste Disposal:
-
Dispose of all chemical waste, including contaminated materials, according to institutional and local regulations. Do not mix this compound waste with incompatible materials like strong oxidizers.[3]
The diagram below illustrates a generalized workflow for safely conducting these experiments.
References
- 1. CAS 598-05-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pnas.org [pnas.org]
- 6. echemi.com [echemi.com]
- 7. This compound | 598-03-8 [chemicalbook.com]
- 8. This compound [openmopac.net]
Quenching and work-up procedures for Dipropyl sulfate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipropyl sulfate (B86663). The information is designed to address specific issues that may be encountered during experimental procedures involving quenching and work-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with dipropyl sulfate?
A1: this compound is a toxic and corrosive chemical. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause severe skin burns and eye damage.[1][2] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q2: How should I properly store this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Recommended storage is at room temperature, though some suppliers suggest a cool and dark place below 15°C.
Q3: What are the initial signs of a problematic reaction or quench?
A3: Signs of a problematic reaction or quench include an uncontrolled increase in temperature (exotherm), unexpected color changes, vigorous gas evolution, or the formation of insoluble tars or precipitates.
Q4: How do I safely dispose of waste containing this compound?
A4: All waste containing this compound must be treated to neutralize the reactive alkylating agent before disposal. The final neutralized solution should be disposed of as hazardous waste according to institutional and local regulations.[2]
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Quenching
-
Possible Cause: The quenching agent is being added too quickly, or the reaction mixture was not sufficiently cooled before quenching.
-
Solution:
-
Immediately cease the addition of the quenching agent.
-
If safe to do so, increase the cooling to the reaction vessel (e.g., add more dry ice to the bath).
-
Once the temperature is under control, resume the slow, dropwise addition of the quenching agent, carefully monitoring the temperature.
-
-
Preventative Measures: Always cool the reaction mixture to 0°C or below before beginning the quench. Add the quenching agent slowly and portion-wise, allowing the temperature to equilibrate between additions. For large-scale reactions, consider using a dropping funnel for controlled addition.
Issue 2: Phase Separation or Emulsion Formation During Work-up
-
Possible Cause: this compound has limited solubility in water, and the reaction solvent may be immiscible with the aqueous quenching solution, leading to emulsions.[3] Byproducts from the hydrolysis of this compound can also act as surfactants.
-
Solution:
-
Allow the mixture to stand for some time to see if the layers separate.
-
If an emulsion persists, add a saturated brine solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
If the emulsion is still not resolved, filtration through a pad of Celite or glass wool may be effective.
-
-
Preventative Measures: Use a sufficient volume of both the organic extraction solvent and the aqueous wash solution to ensure good partitioning and minimize emulsion formation.
Issue 3: Low Yield of the Desired Alkylated Product
-
Possible Cause:
-
Incomplete reaction.
-
Hydrolysis of the this compound before it can react with the substrate.
-
Side reactions, such as dialkylation or reaction with the solvent.
-
Loss of product during the work-up procedure.
-
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to ensure it has gone to completion before quenching.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize hydrolysis of the this compound.
-
Solvent Choice: Select a non-reactive solvent for the reaction.
-
Work-up pH: Maintain the appropriate pH during the work-up to ensure the product is in the desired form (e.g., neutral or as a salt) for efficient extraction.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 598-05-0 | |
| Molecular Formula | C₆H₁₄O₄S | [1][3] |
| Molecular Weight | 182.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 115 °C at 16 mmHg | |
| Flash Point | 105 °C | |
| Specific Gravity | 1.11 | |
| Refractive Index | 1.41 | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Code | Reference |
| Toxic if swallowed, in contact with skin or if inhaled | H301 + H311 + H331 | |
| Causes severe skin burns and eye damage | H314 | [2] |
Experimental Protocols
Illustrative Protocol for Quenching a this compound Alkylation Reaction
Disclaimer: This is a general, illustrative protocol and may need to be adapted based on the specific reaction conditions and scale.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0°C using an ice-water bath. For larger reactions or more exothermic quenches, a dry ice/acetone bath may be necessary.
-
Initial Quench (Protic Solvent): Slowly and dropwise, add a protic solvent such as isopropanol (B130326) or ethanol (B145695) to the reaction mixture with vigorous stirring. This will react with any unreacted, highly reactive species in a more controlled manner than water.
-
Aqueous Quench: After the initial quench with alcohol, slowly add a cold aqueous solution. A solution of a weak base like sodium bicarbonate or a neutral salt solution like ammonium (B1175870) chloride can be used depending on the nature of the product and subsequent work-up steps.
-
Temperature Monitoring: Throughout the quenching process, carefully monitor the internal temperature of the reaction. Do not allow the temperature to rise significantly.
-
Stirring: Continue to stir the mixture for a period (e.g., 30-60 minutes) after the addition of the quenching agent is complete to ensure all the reactive this compound has been destroyed.
Illustrative Protocol for the Work-up of a this compound Alkylation Reaction
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Water or a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities.
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
A saturated aqueous solution of sodium chloride (brine) to remove residual water and aid in phase separation.
-
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Mandatory Visualizations
Caption: A generalized workflow for quenching a this compound reaction.
Caption: A decision tree for troubleshooting common issues in this compound reactions.
References
Dipropyl sulfate stability issues and degradation products
Welcome to the technical support center for dipropyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of dipropyl sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a dialkyl sulfate ester used in organic synthesis as a propylating agent.[1][2] It is a colorless to light yellow liquid.[1][2] Due to its reactive nature, it should be handled with care, as it is considered hazardous and can cause skin, eye, and respiratory irritation.[3]
Q2: What are the primary stability concerns with this compound?
The main stability concern for this compound is its susceptibility to hydrolysis, especially in the presence of moisture or in aqueous solutions. Like other alkylating agents, its stability can be compromised by elevated temperatures and exposure to nucleophilic reagents.[4]
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles.[3]
Q4: What are the likely degradation products of this compound?
Based on the chemistry of dialkyl sulfates, the primary degradation products from hydrolysis are expected to be propanol (B110389) and sulfuric acid. Under certain conditions, reaction with other nucleophiles can lead to the formation of various propyl-substituted compounds. Thermal degradation at high temperatures could potentially generate sulfur oxides and carbon oxides.
Q5: Are there established analytical methods for assessing this compound stability?
Yes, stability-indicating methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for analyzing this compound and its degradation products.[5][6][7][8][9][10] These methods can separate the parent compound from its degradation products, allowing for accurate quantification and stability assessment.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in reaction yields or kinetics when using this compound.
Possible Cause: The this compound may have partially degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound has been stored in a tightly sealed container in a cool, dry place, away from moisture.
-
Perform Purity Analysis: Use a validated analytical method, such as HPLC or GC-MS, to check the purity of your this compound stock.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of this compound for your experiments.
-
Inert Atmosphere: When handling, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom: During the analysis of your reaction mixture containing this compound, you observe unexpected peaks in your HPLC or GC chromatogram.
Possible Cause: These peaks could be degradation products of this compound formed during your experiment or during sample preparation.
Troubleshooting Steps:
-
Run a Blank: Analyze a sample of your reaction solvent and any other reagents (without this compound) to rule out other sources of contamination.
-
Forced Degradation Study: Intentionally degrade a sample of this compound (e.g., by adding a small amount of water or heating it) and analyze the resulting mixture. This can help in identifying the retention times of the degradation products.
-
Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectra of the unknown peaks to help identify their chemical structures. The expected primary hydrolysis product is propanol.
-
Review Experimental Conditions: Assess if any of your experimental conditions (e.g., pH, temperature, presence of nucleophiles) could be accelerating the degradation of this compound.
Quantitative Data Summary
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | Low | Propanol, Sulfuric Acid |
| Alkaline Hydrolysis | Low | Propanol, Sulfate Salt |
| Neutral Hydrolysis | Moderate (slower than acidic/alkaline) | Propanol, Sulfuric Acid |
| **Oxidative (e.g., H₂O₂) ** | Moderate to High | Limited information available |
| Thermal | Degradation at elevated temperatures | Sulfur oxides, Carbon oxides |
| Photolytic | Generally stable, but testing is advised | Limited information available |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To intentionally degrade this compound under acidic, alkaline, and neutral conditions to identify potential degradation products.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Reaction vials
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare three separate solutions of this compound at a concentration of 1 mg/mL in:
-
1 M HCl (acidic)
-
1 M NaOH (alkaline)
-
HPLC-grade water (neutral)
-
-
Incubation:
-
Heat the three vials at 60°C for 24 hours.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and alkaline samples.
-
Dilute the samples to an appropriate concentration with the mobile phase or a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC or GC-MS method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7][8][9][10][11]
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. This compound | 598-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 598-05-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 6. japsonline.com [japsonline.com]
- 7. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scielo.br [scielo.br]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Dipropyl Sulfate Alkylation Control
Welcome to the technical support center for the effective use of dipropyl sulfate (B86663) in alkylation reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate common challenges, particularly the issue of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a concern with dipropyl sulfate?
A1: Over-alkylation is a common side reaction in which the target substrate is alkylated more than once. With this compound, a primary amine intended for mono-propylation might undergo a second propylation to form a tertiary amine. This is a significant concern as it reduces the yield of the desired product, complicates purification, and consumes valuable starting materials. The reactivity of this compound, similar to other dialkyl sulfates, makes this a probable outcome without careful control of reaction conditions.
Q2: How does the stoichiometry of reactants influence over-alkylation?
A2: The molar ratio of your substrate to this compound is a critical factor. Using a stoichiometric excess of the substrate can statistically favor mono-alkylation, as the alkylating agent is more likely to encounter an unreacted substrate molecule than a mono-alkylated one. Conversely, an excess of this compound will strongly favor over-alkylation.
Q3: What role does the choice of base play in controlling the reaction?
A3: The base is crucial for deprotonating the substrate (e.g., an amine or alcohol) to make it nucleophilic. A strong, non-nucleophilic base is often preferred to prevent it from competing with the substrate for the alkylating agent. The concentration and type of base can also influence the reaction rate and selectivity. For substrates sensitive to strong bases, a weaker base like potassium carbonate may be employed, though this can slow down the reaction.
Q4: Can reaction temperature be used to prevent over-alkylation?
A4: Yes, temperature control is a key parameter. Alkylation reactions are typically exothermic. Lowering the reaction temperature can decrease the overall reaction rate, often allowing for better selectivity towards mono-alkylation. A gradual, controlled addition of the this compound at a reduced temperature can be a very effective strategy.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-propylated product | 1. Excess of this compound. 2. Reaction temperature is too high. 3. Rapid addition of the alkylating agent. | 1. Use a slight excess of the substrate (e.g., 1.1 to 1.5 equivalents). 2. Maintain a lower reaction temperature (e.g., 0-25°C). 3. Add the this compound dropwise over a prolonged period. |
| Low reaction conversion | 1. Insufficient amount or strength of the base. 2. Reaction temperature is too low. 3. Poor solubility of reactants. | 1. Ensure at least one equivalent of a suitable base is used. Consider a stronger base if necessary. 2. Allow the reaction to warm to room temperature or slightly heat after the addition of this compound is complete. 3. Choose a solvent in which all reactants are soluble. |
| Formation of unknown byproducts | 1. Reaction with the solvent. 2. Decomposition of the starting material or product. | 1. Use a non-reactive, aprotic solvent such as THF, DMF, or acetonitrile. 2. Ensure the reaction conditions (temperature, base) are not too harsh for the substrate. |
Experimental Protocols
Protocol 1: Controlled Mono-propylation of a Primary Amine
This protocol outlines a general procedure for the selective mono-propylation of a primary amine using this compound, with measures to minimize di-propylation.
-
Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) in a suitable aprotic solvent (e.g., acetonitrile).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Controlled Addition: Dissolve this compound (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the this compound solution to the reaction mixture dropwise over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the mono-propylated product.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Control
The following diagrams illustrate key concepts in managing alkylation reactions.
Caption: A decision workflow for optimizing mono-propylation reactions.
Caption: Competing reaction pathways in propylation.
Technical Support Center: Purification of Dipropyl Sulfate Reaction Mixtures
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dipropyl sulfate (B86663) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Dipropyl sulfate reaction mixture?
A1: The most common impurities depend on the synthetic route used. When synthesizing this compound from propanol (B110389) and a sulfating agent (e.g., sulfuric acid, sulfur trioxide pyridine (B92270) complex, or chlorosulfonic acid), you can expect the following impurities:
-
Unreacted Propanol: Incomplete reaction can leave residual starting material.
-
Dipropyl Ether: A common side product from the acid-catalyzed dehydration of propanol, especially at elevated temperatures.[1][2]
-
Propyl Propionate: If acetic acid is present or formed, it can esterify with propanol.
-
Inorganic Salts: Formed during the reaction (e.g., from the sulfating agent) and neutralization steps (e.g., sodium sulfate).[3]
-
Water: Introduced during the workup or present in reagents.
-
Residual Acid: From the sulfating agent if not completely neutralized.
-
Pyridine: If a sulfur trioxide pyridine complex is used as the sulfating agent.[4]
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be used to identify and quantify impurities in your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like unreacted propanol and dipropyl ether.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify the main product and organic impurities.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities and the final product.[10][11][12]
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges include:
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base, reverting to propanol and sulfuric acid.[13][14][15]
-
Thermal Instability: At elevated temperatures required for distillation, this compound may decompose.
-
Emulsion Formation: During aqueous workup, the presence of both polar and non-polar components can lead to the formation of stable emulsions, making phase separation difficult.
-
Azeotrope Formation: Impurities like propanol may form azeotropes with the solvent or the product, making separation by simple distillation challenging.
Troubleshooting Guides
Issue 1: Low yield of this compound after purification.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure completion before starting the workup. |
| Product Loss During Aqueous Workup | Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is neutral to slightly acidic to prevent base-catalyzed hydrolysis. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. |
| Hydrolysis of Product | Perform the aqueous workup at a low temperature (e.g., using an ice bath) and as quickly as possible. Ensure complete removal of any acidic or basic catalysts during the workup. |
| Decomposition During Solvent Removal | Use a rotary evaporator at a reduced pressure and a moderate temperature to remove the solvent. Avoid excessive heating. |
| Loss During Chromatographic Purification | Ensure proper selection of the stationary and mobile phases to achieve good separation without significant product tailing or irreversible adsorption. |
Issue 2: Presence of significant organic impurities in the final product.
| Impurity | Troubleshooting Step |
| Unreacted Propanol | Optimize the reaction stoichiometry and reaction time. During workup, wash the organic layer with water to remove the more water-soluble propanol. Careful fractional distillation under reduced pressure can also separate propanol from the higher-boiling this compound. |
| Dipropyl Ether | Control the reaction temperature to minimize the acid-catalyzed dehydration of propanol.[1][2] Fractional distillation is the most effective method for removing dipropyl ether, as their boiling points are different. |
| Pyridine | If using a pyridine-SO₃ complex, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase.[16] |
Issue 3: Presence of inorganic salts or residual acid in the final product.
| Impurity | Troubleshooting Step |
| Inorganic Salts | After quenching the reaction, perform an aqueous wash to dissolve and remove inorganic salts. If the product is a solid, recrystallization can effectively remove salt impurities.[3] |
| Residual Acid | Wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃), until the aqueous layer is no longer acidic (test with pH paper). Follow this with a wash with deionized water and then brine. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis and Their Removal
| Impurity | Typical Source | Recommended Removal Method(s) | Purity Level Achievable |
| Unreacted Propanol | Incomplete reaction | Aqueous wash, Fractional distillation | >99% |
| Dipropyl Ether | Side reaction (dehydration of propanol) | Fractional distillation | >99% |
| Inorganic Salts | Sulfating agent, Neutralization | Aqueous wash, Recrystallization | >99.5% |
| Residual Acid | Sulfating agent | Aqueous wash with dilute base | >99.5% |
| Pyridine | SO₃-Pyridine complex | Aqueous wash with dilute acid | >99% |
| Water | Workup, Reagents | Drying with anhydrous salts (e.g., MgSO₄, Na₂SO₄), Azeotropic distillation | <0.1% |
Note: Purity levels are estimates and can vary based on the specific experimental conditions and the efficiency of the purification technique.
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound
-
Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding it to a beaker of ice-cold water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) three times. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with deionized water.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a magnetic stirrer in the distilling flask.
-
Distillation: Transfer the crude this compound to the distilling flask. Slowly reduce the pressure to the desired level. Begin heating the flask gently and uniformly with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Discard the initial lower-boiling fraction which may contain residual solvent and more volatile impurities.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Side reactions leading to impurities in this compound synthesis.
References
- 1. Solved The synthesis of dipropyl ether from propanol is | Chegg.com [chegg.com]
- 2. aimspress.com [aimspress.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. This compound(598-05-0) 1H NMR spectrum [chemicalbook.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 11. Separation and indirect detection of alkyl sulfonates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of Dipropyl Sulfate Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of dipropyl sulfate (B86663) waste. Dipropyl sulfate is a potent alkylating agent and is considered a hazardous substance, requiring strict adherence to safety protocols to minimize exposure and environmental contamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive and toxic substance.[1] It can cause severe skin burns and eye damage upon contact.[1] Inhalation or ingestion can also be harmful.[2] Due to its nature as an alkylating agent, it should be handled as a potential carcinogen.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Appropriate PPE is crucial to prevent exposure. The following should be worn at all times when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™), a lab coat, and closed-toe shoes. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
Q3: How should I store this compound and its waste?
A3: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Waste containers should be clearly labeled as "Hazardous Waste: this compound" and stored in a designated satellite accumulation area until disposal.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. This compound is harmful to aquatic life and should not be disposed of down the drain. All this compound waste, including contaminated materials, must be collected and disposed of as hazardous waste.
Q5: What are the immediate first aid measures in case of exposure to this compound?
A5:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Troubleshooting Guides
Scenario 1: I have a small spill of this compound in the fume hood.
-
Problem: A small amount of this compound has been spilled within the confines of a chemical fume hood.
-
Solution:
-
Ensure the fume hood sash is at the appropriate height to maintain airflow.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., methanol) followed by a thorough wash with soap and water.
-
All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
-
Scenario 2: My reaction is complete, and I have unreacted this compound in my reaction mixture.
-
Problem: The desired chemical transformation is finished, but residual, unquenched this compound remains in the reaction vessel.
-
Solution: Before workup, the unreacted this compound must be safely quenched. This can be achieved by slowly adding a nucleophilic quenching agent to the reaction mixture, such as a solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, while maintaining cooling and stirring. Refer to the detailed experimental protocols below for specific guidance.
Scenario 3: I am unsure if the neutralization of my this compound waste is complete.
-
Problem: You have followed a neutralization protocol but need to verify that all the this compound has been degraded before final disposal.
-
Solution: The absence of this compound in the treated waste should be confirmed using a sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable techniques for detecting residual this compound.[3][4][5][6][7][8] A sample of the treated waste should be analyzed, and the concentration of this compound should be below the detection limit of the method before it is considered fully neutralized.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₄S | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Boiling Point | 115 °C at 16 mmHg | [1] |
| Density | 1.109 g/mL at 20 °C | [1] |
| Flash Point | 105.3 °C | [2] |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste via Alkaline Hydrolysis
This protocol is based on established methods for the degradation of dimethyl sulfate, a related and highly reactive dialkyl sulfate. The reaction times provided are based on the dimethyl sulfate data and should be considered a minimum; verification of complete degradation is essential.
Materials:
-
This compound waste (liquid or in a compatible solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask or beaker)
-
Personal Protective Equipment (PPE)
Procedure:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Place the this compound waste in the reaction vessel. If the waste is concentrated, it can be diluted with a water-miscible solvent like acetone (B3395972) to aid in mixing.
-
While stirring vigorously, slowly add the 1 M NaOH solution to the waste. A significant excess of the NaOH solution should be used to ensure complete reaction. A general guideline is to use at least a 10-fold molar excess of NaOH relative to the estimated amount of this compound.
-
Continue stirring the mixture at room temperature. The required reaction time will depend on the solvent and concentration. For aqueous solutions, a minimum of one hour is recommended. For solutions in organic solvents, longer reaction times (up to 24 hours) may be necessary to ensure complete hydrolysis.
-
After the recommended reaction time, test the pH of the solution to ensure it remains basic.
-
Before final disposal, a sample of the treated waste should be analyzed to confirm the absence of this compound (see Troubleshooting Scenario 3).
-
Once confirmed to be free of this compound, the neutralized solution can be disposed of as hazardous waste according to institutional guidelines.
Protocol 2: Verification of this compound Degradation using GC-MS
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for separating semi-volatile organic compounds (e.g., DB-1 or equivalent)[3]
Procedure:
-
Sample Preparation:
-
Take a representative aliquot of the neutralized waste solution.
-
Perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Use an appropriate temperature program to separate the components.
-
Monitor for the characteristic mass spectrum of this compound. The presence of the molecular ion and key fragment ions will confirm its presence or absence.
-
-
Data Interpretation:
-
Compare the chromatogram of the waste sample to that of a known standard of this compound.
-
The absence of a peak at the retention time corresponding to this compound, with a matching mass spectrum, indicates that the degradation is complete.
-
Visualizations
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Caption: Decision flowchart for responding to a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation and indirect detection of alkyl sulfonates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN108693286B - Method for detecting genotoxic impurity diisopropyl sulfate in medicine - Google Patents [patents.google.com]
- 8. Separation of Dimethyl sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Dialkyl Sulfate Alkylating Agents: Dimethyl Sulfate vs. Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of an appropriate alkylating agent is paramount to achieving desired molecular modifications with high efficiency and selectivity. Among the various classes of alkylating agents, dialkyl sulfates are renowned for their high reactivity. This guide provides a detailed comparison of two such agents: the widely used dimethyl sulfate (B86663) (DMS) and the less common dipropyl sulfate.
This comparison focuses on their efficiency in alkylation, with a primary emphasis on methylation for dimethyl sulfate. Due to a significant lack of published experimental data on the use of this compound for methylation, this guide will leverage the extensive information available for dimethyl sulfate and provide a theoretical and safety-oriented comparison for this compound as a propylating agent.
Executive Summary
Dimethyl sulfate is a powerful, cost-effective, and highly reactive methylating agent used extensively in research and industry.[1] Its efficiency in methylating a wide range of substrates, including phenols, amines, and carbohydrates, is well-documented. However, its high toxicity necessitates stringent safety precautions.
This compound is commercially available as a propylating agent. While it belongs to the same class of reagents as dimethyl sulfate, there is a notable absence of scientific literature detailing its efficiency and reaction protocols for propylation, let alone for methylation. Its toxicological profile suggests it is also a hazardous substance requiring careful handling.[2][3][4]
This guide will present quantitative data for dimethyl sulfate's methylation performance and offer a qualitative comparison of the expected reactivity of this compound based on general chemical principles.
Dimethyl Sulfate: A Profile of High-Efficiency Methylation
Dimethyl sulfate is the diester of methanol (B129727) and sulfuric acid and is a potent methylating agent in organic synthesis.[1] It readily methylates phenols, amines, and thiols through a bimolecular nucleophilic substitution (SN2) mechanism.[1] Its high reactivity and low cost make it a preferred choice in many industrial applications.[1]
Quantitative Data on Methylation Efficiency
The following tables summarize the performance of dimethyl sulfate in methylating various functional groups, compiled from published experimental data.
Table 1: Methylation of Phenolic Compounds with Dimethyl Sulfate
| Substrate | Reaction Conditions | Yield (%) | Reference |
| Salicylic (B10762653) Acid | NaHCO₃, 90°C, 90 min | 96% | --INVALID-LINK-- |
| Phenol | Aqueous NaOH | High Yields | --INVALID-LINK-- |
Table 2: Methylation of Amines with Dimethyl Sulfate
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Primary/Secondary Amines | General SN2 conditions | Mixture of alkylated amines | Often poor for selective mono-methylation due to over-alkylation | --INVALID-LINK-- |
| Tertiary Amines | General SN2 conditions | Quaternary ammonium (B1175870) salts | High | --INVALID-LINK-- |
Table 3: Methylation of Other Substrates with Dimethyl Sulfate
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Thiolate salts | SN2 | Methyl thioethers | High | --INVALID-LINK-- |
Experimental Protocols for Methylation with Dimethyl Sulfate
General Procedure for Phenol Methylation: A detailed protocol for the methylation of salicylic acid using dimethyl sulfate and sodium bicarbonate has been reported. --INVALID-LINK-- The reaction involves heating the substrate with NaHCO₃ followed by the addition of DMS at 90°C.
Caution: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
This compound: An Uncharted Territory for Methylation
This compound is listed as an alkylating agent by chemical suppliers.[2][5] However, a comprehensive review of the scientific literature reveals a significant lack of studies detailing its use and efficiency as a propylating agent, and no data on its potential for methylation.
Expected Reactivity: A Qualitative Comparison
Based on fundamental principles of organic chemistry, we can infer the expected reactivity of this compound in comparison to dimethyl sulfate.
-
Steric Hindrance: The propyl group is significantly larger than the methyl group. This increased steric bulk would be expected to slow down the rate of SN2 reactions, which are sensitive to steric hindrance at the electrophilic carbon. Therefore, this compound is expected to be a less reactive propylating agent compared to dimethyl sulfate as a methylating agent.
-
Leaving Group: The sulfate anion is an excellent leaving group in both molecules, so the difference in reactivity will primarily be dictated by the nature of the alkyl group.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the general workflow for an alkylation reaction and the SN2 mechanism involved.
Caption: A generalized experimental workflow for an alkylation reaction.
Caption: The SN2 mechanism for alkylation by a dialkyl sulfate.
Safety and Toxicology
Both dimethyl sulfate and this compound are hazardous chemicals that must be handled with extreme caution.
Table 4: Comparison of Safety and Toxicity
| Property | Dimethyl Sulfate | This compound |
| CAS Number | 77-78-1 | 598-05-0 |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage), H350 (May cause cancer), H341 (Suspected of causing genetic defects), H317 (May cause an allergic skin reaction) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| Toxicity Summary | Highly toxic, carcinogenic, corrosive, and mutagenic.[1] Readily absorbed through the skin and mucous membranes, with delayed toxicity.[6] | Considered hazardous.[2] Can cause irritation to the skin, eyes, and respiratory tract.[2] Harmful if ingested or inhaled.[2] |
| Handling Precautions | Use in a certified chemical fume hood with appropriate PPE (impermeable gloves, safety goggles, face shield, lab coat).[7] | Use with appropriate safety measures.[2] Wear protective gloves, clothing, and eye/face protection.[3] Store in a cool, dry, well-ventilated place.[2][3] |
Conclusion
Dimethyl sulfate stands as a highly efficient and well-characterized methylating agent, offering high yields for a variety of substrates. Its primary drawback is its significant toxicity, which necessitates rigorous safety protocols.
In contrast, this compound remains a largely unexplored reagent in the context of alkylation efficiency. While it is available commercially as a propylating agent, the lack of published data prevents a direct quantitative comparison with dimethyl sulfate. Based on chemical principles, it is expected to be a less reactive alkylating agent than dimethyl sulfate due to increased steric hindrance. The toxicological data available for this compound also indicate that it is a hazardous substance requiring careful handling.
For researchers and professionals in drug development, dimethyl sulfate remains a reliable and powerful tool for methylation, provided that all safety precautions are strictly adhered to. The utility of this compound as a propylating agent requires further investigation to establish its reaction efficiency and optimal conditions. At present, for methylation reactions, dimethyl sulfate is the demonstrably superior and well-understood choice.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. CAS 598-05-0: this compound | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound [Alkylating Agent] | CymitQuimica [cymitquimica.com]
- 6. US2684389A - Alkylation of phenols - Google Patents [patents.google.com]
- 7. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Dipropyl Sulfate and Diethyl Sulfate as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. Among the various classes of alkylating agents, dialkyl sulfates are valued for their high reactivity. This guide provides an objective comparison of two such agents: dipropyl sulfate (B86663) and diethyl sulfate, focusing on their performance, supported by experimental data and established chemical principles.
Executive Summary
Both dipropyl sulfate and diethyl sulfate are potent alkylating agents capable of introducing propyl and ethyl groups, respectively, into a variety of nucleophilic substrates. Diethyl sulfate is a more commonly used and extensively studied reagent. The primary difference in their reactivity stems from the nature of the alkyl group. Generally, the bulkier propyl group of this compound is expected to lead to slower reaction rates compared to the ethyl group of diethyl sulfate due to increased steric hindrance in the transition state of S(_{N})2 reactions. However, this can also translate to higher selectivity in certain applications. Both compounds are hazardous and require careful handling, with diethyl sulfate being classified as a probable human carcinogen.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and diethyl sulfate is presented below for easy comparison.
| Property | This compound | Diethyl Sulfate |
| Chemical Formula | C₆H₁₄O₄S | C₄H₁₀O₄S |
| Molecular Weight | 182.23 g/mol | 154.18 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] | Colorless, oily liquid[3][4] |
| Boiling Point | 115 °C @ 16 mmHg | 208-210 °C (decomposes)[1] |
| Melting Point | Not available | -24 °C[1] |
| Density | 1.11 g/mL at 20 °C | 1.177 g/mL at 25 °C[4] |
| Solubility in Water | Soluble, may form a corrosive solution[5] | Decomposes in water[3] |
| Flash Point | 105.3 °C | 104 °C[4][6] |
Performance as Alkylating Agents: A Comparative Analysis
The primary function of both this compound and diethyl sulfate is to act as electrophiles in alkylation reactions, transferring a propyl or ethyl group, respectively, to a nucleophile. The underlying mechanism for these reactions is typically a bimolecular nucleophilic substitution (S(_{N})2) pathway.
Reactivity
Selectivity
The greater steric bulk of the propyl group in this compound may offer advantages in terms of selectivity. In reactions with substrates possessing multiple nucleophilic sites, the bulkier propylating agent may exhibit a higher preference for the less sterically hindered site, leading to a more specific product distribution.
Applications
Both reagents are versatile and can be used for the alkylation of a wide range of nucleophiles, including:
-
O-alkylation: Formation of ethers from alcohols and phenols.
-
N-alkylation: Synthesis of secondary, tertiary, and quaternary amines from primary, secondary, and tertiary amines, respectively.
-
S-alkylation: Preparation of thioethers from thiols.
Diethyl sulfate is widely used as an ethylating agent in the synthesis of dyes, pigments, pharmaceuticals, and agricultural chemicals.[1] this compound is utilized in the production of various chemical compounds, including surfactants and pharmaceuticals.[2]
Experimental Protocols
Below is a detailed methodology for a representative O-alkylation reaction of a phenol (B47542), which can be adapted for either diethyl sulfate or this compound.
General Protocol for the O-Alkylation of Phenol
Materials:
-
Phenol (or substituted phenol)
-
Diethyl sulfate or this compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) (or other suitable polar aprotic solvent)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the dialkyl sulfate (diethyl sulfate or this compound, 1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or distillation.
Safety and Toxicity
Both this compound and diethyl sulfate are hazardous chemicals and must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).
| Hazard | This compound | Diethyl Sulfate |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8][9] | Harmful if swallowed, in contact with skin, or if inhaled.[10] Oral LD50 in rats is 0.88 g/kg.[1] |
| Corrosivity | Causes severe skin burns and eye damage.[8] | Corrosive, causing severe irritation to skin, eyes, and respiratory tissues.[1] |
| Carcinogenicity | Data not available. | Classified as probably carcinogenic to humans (IARC Group 2A).[3][11] |
| Handling | Handle with extreme caution. Wear protective gloves, clothing, and eye/face protection.[8] | Handle as a hazardous material. Wear protective gloves, clothing, and eye/face protection.[1] |
Mandatory Visualization
Caption: General workflow for an S(_{N})2 alkylation reaction.
Conclusion
The choice between this compound and diethyl sulfate as an alkylating agent will depend on the specific requirements of the synthesis. Diethyl sulfate offers higher reactivity, which may be advantageous for less reactive nucleophiles or when faster reaction times are desired. Conversely, this compound, with its greater steric bulk, may provide enhanced selectivity in certain applications. Both compounds are potent alkylating agents but are also hazardous. The significant carcinogenic risk associated with diethyl sulfate necessitates stringent safety protocols and may lead researchers to consider alternatives where possible. For propylation reactions, this compound is a viable, albeit likely less reactive, alternative to other propylating agents.
References
- 1. pnas.org [pnas.org]
- 2. prepchem.com [prepchem.com]
- 3. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the "energy-rich" nature of sulfate half-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Dipropyl ether | 111-43-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1354869A1 - Process for producing quaternary ammonium salt having ester group - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Propyl Iodide vs. Dipropyl Sulfate: A Comparative Guide for Propylation Reactions
For researchers, scientists, and drug development professionals, the choice of an appropriate alkylating agent is paramount for the successful synthesis of target molecules. This guide provides a comprehensive comparison of two common propylation reagents: propyl iodide and dipropyl sulfate (B86663), focusing on their performance, reaction protocols, and safety profiles.
When introducing a propyl group into a molecule, both propyl iodide and dipropyl sulfate serve as effective propylating agents. However, their reactivity, selectivity, and handling requirements differ significantly, influencing their suitability for specific applications. This comparison summarizes the available data to aid in reagent selection for O-propylation (ether synthesis) and N-propylation (amine synthesis) reactions.
Performance Comparison
The reactivity of propyl iodide in nucleophilic substitution reactions is well-established, primarily following an S(_N)2 mechanism. This makes it a potent propylating agent, but its high reactivity can sometimes lead to challenges in controlling selectivity, particularly in the N-propylation of amines where over-alkylation to form secondary, tertiary, or even quaternary ammonium (B1175870) salts can be a significant side reaction.
This compound, analogous to the well-known alkylating agents dimethyl sulfate and diethyl sulfate, is also a powerful propylation reagent. Dialkyl sulfates are known to be strong alkylating agents, transferring their alkyl groups to nucleophiles. While direct comparative kinetic and yield data against propyl iodide is scarce in the literature, the reactivity of dialkyl sulfates suggests they are potent reagents for propylation.
| Reagent | Typical Reaction Type | Advantages | Disadvantages |
| Propyl Iodide | S(_N)2 | Highly reactive, good leaving group (iodide). | Potential for over-alkylation, especially with amines; lower boiling point. |
| This compound | S(_N)2 | Strong alkylating agent, potentially higher boiling point allowing for higher reaction temperatures. | Can be highly toxic and corrosive; may present disposal challenges. |
Experimental Protocols
O-Propylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for preparing ethers. The general reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the propylating agent.
General Protocol:
-
Deprotonation: A phenol is dissolved in a suitable solvent (e.g., DMF, THF, or acetonitrile) and treated with a base (e.g., NaH, K(_2)CO(_3), or NaOH) to generate the corresponding sodium or potassium phenoxide.
-
Propylation: Propyl iodide or this compound is added to the reaction mixture.
-
Reaction: The mixture is stirred, often with heating, for a period ranging from a few hours to overnight. Reaction progress is monitored by an appropriate technique (e.g., TLC or GC).
-
Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified, typically by column chromatography or distillation.
Note: Specific temperatures and reaction times would be highly dependent on the substrate and the chosen propylating agent.
N-Propylation of Amines
The N-propylation of amines can be more challenging due to the potential for multiple alkylations.
General Protocol:
-
Reaction Setup: An amine is dissolved in a suitable solvent (e.g., DMF, acetonitrile, or ethanol). A base (e.g., K(_2)CO(_3) or Et(_3)N) is often added to neutralize the acid formed during the reaction.
-
Propylation: Propyl iodide or this compound is added to the mixture, sometimes dropwise, to control the reaction rate.
-
Reaction: The reaction is stirred, with or without heating, until the starting amine is consumed.
-
Work-up and Purification: Similar to O-propylation, the reaction is worked up by quenching, extraction, and subsequent purification of the desired N-propylated product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and workflows for propylation reactions.
A Comparative Guide to Propylating Agents: Unveiling the Advantages of Dipropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the precise introduction of a propyl group can be a critical step in modulating the biological activity, solubility, and pharmacokinetic properties of a molecule. While a variety of propylating agents are available, each possesses a unique profile of reactivity, selectivity, and safety. This guide provides an objective comparison of dipropyl sulfate (B86663) against other common propylating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Executive Summary
Dipropyl sulfate emerges as a potent and efficient propylating agent, offering distinct advantages in specific applications. Its high reactivity can lead to faster reaction times and lower required temperatures compared to alternatives like propyl halides. The sulfate leaving group is readily displaced, and the absence of halide byproducts can simplify workup procedures and prevent halogen-related side reactions. However, its use necessitates stringent safety precautions due to its toxicity and corrosive nature. This guide will delve into these aspects, providing a clear, data-driven comparison to empower informed decision-making in your experimental design.
Comparative Data of Propylating Agents
The selection of a propylating agent is a multi-faceted decision, balancing reactivity with safety and cost. The following table summarizes the key quantitative and qualitative data for this compound and its common alternatives.
| Property | This compound | Propyl Bromide | Propyl Iodide | Propyl Tosylate |
| Molecular Formula | C₆H₁₄O₄S[1][2] | C₃H₇Br | C₃H₇I | C₁₀H₁₄O₃S |
| Molecular Weight | 182.24 g/mol [1] | 123.00 g/mol | 169.99 g/mol | 214.29 g/mol |
| Boiling Point | 115 °C / 16mmHg[1] | 71 °C | 102 °C | 125 °C / 0.1 mmHg |
| Density | 1.109 g/mL at 20 °C[1] | 1.35 g/mL | 1.747 g/mL | 1.29 g/mL |
| Reactivity | High | Moderate | High | Moderate |
| Leaving Group | Sulfate (SO₄²⁻) | Bromide (Br⁻) | Iodide (I⁻) | Tosylate (TsO⁻) |
| Typical Byproducts | Sulfuric acid/sulfate salts | Bromide salts | Iodide salts | Toluenesulfonic acid/tosylate salts |
| Key Advantages | High reactivity, non-halide leaving group | Cost-effective, readily available | High reactivity | Good leaving group, crystalline solid |
| Key Disadvantages | Toxic, corrosive, moisture sensitive | Lower reactivity than iodide, halide byproducts | Light sensitive, more expensive, halide byproducts | Byproduct removal can be challenging |
| Safety Concerns | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.[3] | Flammable, irritant | Irritant, light sensitive | Irritant |
Experimental Protocols: N-Propylation of Aniline (B41778)
To provide a practical comparison, the following are detailed protocols for the N-propylation of aniline using this compound, propyl bromide, and propyl tosylate.
Method 1: N-Propylation using this compound
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Slowly add this compound (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to obtain N-propylaniline.
Method 2: N-Propylation using Propyl Bromide
Materials:
-
Aniline
-
Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add propyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-propylaniline.
Method 3: N-Propylation using Propyl Tosylate
Materials:
-
Aniline
-
Propyl tosylate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq), propyl tosylate (1.1 eq), and cesium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Stir the mixture at 60 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter the mixture.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain the desired N-propylaniline.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for a propylation reaction, highlighting the key stages from reaction setup to product purification.
References
A Comparative Guide to the Validation of Protein Alkylation by Dipropyl Sulfate Using LC-MS/MS
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of robust analytical workflows. Protein alkylation is a critical step in mass spectrometry-based proteomics, designed to cap reactive cysteine residues, thereby preventing the re-formation of disulfide bonds after reduction.[1] This ensures accurate protein identification and quantification.[1] While reagents like Iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are well-established, the exploration of alternative agents such as Dipropyl Sulfate (B86663) requires a rigorous validation framework. This guide provides an objective comparison of Dipropyl Sulfate with standard alkylating agents and details the experimental protocols for its validation using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Common Alkylating Agents
The choice of an alkylating agent can significantly impact the quality of proteomic data. The ideal reagent should be highly specific for cysteine residues, react efficiently under mild conditions, and introduce minimal side reactions. This compound, as a dialkyl sulfate, is expected to alkylate nucleophiles via an S(_N)2 reaction. Its performance characteristics are compared here with the widely used reagents, Iodoacetamide and N-ethylmaleimide.
| Feature | This compound (Predicted) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reagent Class | Dialkyl Sulfate | Haloacetamide | Maleimide |
| Primary Target | Cysteine (-SH) | Cysteine (-SH)[1] | Cysteine (-SH)[1] |
| Reaction Mechanism | S(_N)2 Nucleophilic Substitution | S(_N)2 Nucleophilic Substitution[2] | Michael Addition[2][3] |
| Optimal pH | Neutral to Alkaline (e.g., pH 7-9) | Alkaline (e.g., pH > 8) | Near-Neutral (pH 6.5 - 7.5)[4] |
| Mass Shift (Cys) | +86.05 Da (Propyl group) | +57.02 Da (Carbamidomethyl) | +125.05 Da (Ethylsuccinimide) |
| Potential Side Reactions | Alkylation of Lys, His, Met, N-terminus, Asp, Glu.[2][5][6] | Over-alkylation of N-terminus, Lys, His, and O-alkylation at high concentrations or pH.[7][8] | Reacts with primary amines (e.g., Lys, N-terminus) at pH > 7.5.[4][9] Can also react with His.[9] |
| Advantages | Potentially offers a different mass tag for specialized quantitative strategies. | High reaction efficiency; well-characterized.[2] | Very rapid and specific reaction with thiols at neutral pH.[9] |
| Disadvantages | Less characterized in proteomics; potential for significant off-target reactions. | Iodine-containing reagent can lead to side reactions, such as methionine alkylation.[5] | Prone to hydrolysis at higher pH; can react with primary amines outside optimal pH range.[4] |
Experimental Validation Workflow
Validating a novel alkylating agent like this compound involves a systematic process to determine its efficiency, specificity, and optimal reaction conditions. This is achieved by treating a standard protein or a complex protein lysate and analyzing the resulting peptides by LC-MS/MS.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis of Dipropyl Sulfate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques, specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the confirmation of reaction products when using dipropyl sulfate (B86663) as an alkylating agent. It offers a comparative analysis with alternative alkylating agents, supported by experimental data and detailed protocols to aid in laboratory research and development.
Introduction to Dipropyl Sulfate as an Alkylating Agent
This compound ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate that serves as a potent propylation agent in organic synthesis.[1][2] It is a versatile reagent for introducing propyl groups onto a variety of nucleophiles, including amines, phenols, and other heteroatoms.[3] The confirmation of successful propylation and the identification of potential side products are critical steps in any synthetic workflow. NMR and IR spectroscopy are indispensable tools for this purpose, providing detailed structural information about the resulting molecules.
Spectroscopic Characterization of this compound
Before analyzing reaction products, it is essential to be familiar with the spectroscopic signature of the starting material, this compound.
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃) | δ 4.25 (t, 4H, -O-CH₂ -), 1.75 (sext, 4H, -CH₂-CH₂ -CH₃), 1.00 (t, 6H, -CH₃ ) |
| ¹³C NMR (CDCl₃) | δ 74.0 (-O-CH₂ -), 22.5 (-CH₂ -CH₃), 10.0 (-CH₃ ) |
| IR (neat) | ~2970 cm⁻¹ (C-H stretch), ~1380 cm⁻¹ (S=O stretch), ~1180 cm⁻¹ (S=O stretch), ~1000 cm⁻¹ (C-O stretch) |
Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Analysis of Reaction Products: Case Studies
To illustrate the application of NMR and IR spectroscopy in confirming propylation reactions with this compound, we will consider three representative examples: the alkylation of pyridine (B92270), imidazole, and fullerene (C₆₀).
Case Study 1: Alkylation of Pyridine
The reaction of pyridine with this compound is expected to yield N-propylpyridinium propyl sulfate.
Reaction Scheme:
References
- 1. Analysis of C60 and C70 fullerenes using high-performance liquid chromatography-fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of Dipropyl Sulfate Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of dipropyl sulfate (B86663), a dialkyl sulfate of interest in organic synthesis and toxicology. Due to a scarcity of specific experimental kinetic data for dipropyl sulfate in publicly available literature, this document leverages data from analogous dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, to infer its reactivity. The principles of nucleophilic substitution reactions (SN2), which govern the reactivity of these compounds, are discussed to provide a predictive framework for the behavior of this compound.
Comparison of Dialkyl Sulfate Reactivity
Dialkyl sulfates are potent alkylating agents that react with nucleophiles primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions is influenced by several factors, including the nature of the alkyl group, the nucleophile, the leaving group, and the solvent.
Table 1: Comparison of Alkylating Agent Properties
| Alkylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes on Reactivity |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 188 (decomposes) | Highly reactive, classic SN2 agent.[1][2] |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.19 | 209 (decomposes) | Reactive, also acts via SN2 mechanism.[1] |
| This compound | (C₃H₇)₂SO₄ | 182.24 | 115 / 16mmHg | Expected to be less reactive than dimethyl and diethyl sulfate due to increased steric hindrance. |
Reaction Kinetics Data (for related compounds)
The following table summarizes kinetic data for the hydrolysis of a related primary alkyl sulfate, sodium dodecyl sulfate, to provide context for the types of rate constants observed in similar systems.
Table 2: Kinetic Data for the Hydrolysis of Sodium Dodecyl Sulfate (a primary alkyl sulfate)
| Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Acid-catalyzed (H₂SO₄) | Varies with concentration | Not specified | [3] |
| Uncatalyzed | Varies with concentration | Not specified | [3] |
Experimental Protocols
A generalized experimental protocol for determining the reaction kinetics of a dialkyl sulfate, such as this compound, with a nucleophile is provided below.
Protocol: Determination of the Rate Constant for the Reaction of a Dialkyl Sulfate with a Nucleophile
-
Materials:
-
This compound
-
Nucleophile of interest (e.g., sodium hydroxide, ammonia)
-
Aprotic polar solvent (e.g., acetone, acetonitrile)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, GC, titrator)
-
-
Procedure: a. Prepare solutions of known concentrations of this compound and the nucleophile in the chosen solvent. b. Equilibrate the reactant solutions and the reaction vessel to the desired temperature. c. Initiate the reaction by mixing the reactant solutions in the reaction vessel. d. At timed intervals, withdraw aliquots of the reaction mixture. e. Quench the reaction in the aliquots if necessary (e.g., by rapid cooling or addition of a neutralizing agent). f. Analyze the concentration of the remaining this compound or the formed product in each aliquot using a suitable analytical technique. g. Plot the concentration data versus time to determine the reaction order and calculate the rate constant.
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow for studying the kinetics of this compound.
References
- 1. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Study on the Reactivity of Dipropyl Sulfate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dipropyl sulfate (B86663), a potent alkylating agent, across different solvent systems. Due to a scarcity of published kinetic data specifically for dipropyl sulfate, this study leverages data from analogous dialkyl sulfates, primarily dimethyl sulfate, to elucidate the principles governing its reactivity. The comparative data, detailed experimental protocols, and workflow visualizations are intended to aid researchers in designing experiments, predicting reaction outcomes, and understanding the chemical behavior of this class of compounds.
Executive Summary
This compound is a dialkyl sulfate ester recognized for its utility as a propylating agent in organic synthesis. Its reactivity is significantly influenced by the solvent environment. The solvolysis of dialkyl sulfates can proceed through different mechanisms, predominantly S_N2 (bimolecular nucleophilic substitution) in most cases, but with potential for S_N1 (unimolecular nucleophilic substitution) contributions depending on the substrate structure and solvent polarity.
This guide presents a comparative table of reactivity data for dimethyl sulfate in water and methanol (B129727) to illustrate the expected solvent effects. A detailed experimental protocol for conducting kinetic studies on dialkyl sulfate solvolysis is provided, alongside a visual workflow diagram to guide the experimental setup and execution.
Comparative Reactivity Data
Due to the limited availability of specific kinetic data for this compound, the following table presents data for the solvolysis of dimethyl sulfate (DMS) in water (hydrolysis) and methanol (methanolysis). This serves as a model to demonstrate the influence of the nucleophilicity and polarity of the solvent on the reaction rate. The principles observed are directly applicable to understanding the reactivity trends of this compound.
| Solvent | Nucleophile | Substrate | Temperature (°C) | Rate Constant (k) | Reference |
| Water | H₂O | Dimethyl Sulfate | 65 | 1.3 x 10⁻⁴ L·mol⁻¹·s⁻¹ (k_hydrolysis_) | [1][2] |
| Methanol | CH₃OH | Dimethyl Sulfate | 65 | 3.1 x 10⁻⁵ L·mol⁻¹·s⁻¹ (k_methanolysis_) | [2] |
| Water | H₂O | Diethyl Sulfate | 25 | Slow (approx. 0.05%/h) | [3] |
Analysis of Solvent Effects:
The provided data for dimethyl sulfate indicates that hydrolysis in water is faster than methanolysis in methanol at the same temperature.[1][2] This can be attributed to water being a more polar and more nucleophilic solvent than methanol under these conditions. For this compound, a similar trend is expected. Protic solvents, like water and alcohols, can participate directly in the reaction as nucleophiles (solvolysis). The rate of solvolysis will generally increase with the polarity and nucleophilicity of the solvent.
In polar aprotic solvents (e.g., DMSO, DMF, acetone), the reactivity of this compound with an added nucleophile would be enhanced compared to polar protic solvents. This is because polar aprotic solvents do not form a strong solvation shell around the nucleophile, leaving it more "naked" and reactive. While specific rate constants are not available, it has been shown that the degradation of dimethyl sulfate is rapid in solvents like DMSO and DMF in the presence of a nucleophile.[4]
Experimental Protocols
This section outlines a detailed methodology for the kinetic study of this compound solvolysis in a chosen solvent.
Objective: To determine the rate constant of the solvolysis of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (>98% purity)
-
Solvent of choice (e.g., water, ethanol, acetone-water mixture), HPLC grade
-
Internal standard (a non-reactive compound for chromatographic analysis)
-
Quenching solution (e.g., a solution of a reactive amine in a suitable solvent)
-
Thermostated reaction vessel (e.g., a jacketed glass reactor connected to a circulating water bath)
-
Magnetic stirrer and stir bar
-
Micropipettes and syringes
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup:
-
Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of the chosen solvent to the reaction vessel and allow it to reach thermal equilibrium while stirring.
-
-
Initiation of Reaction:
-
Prepare a stock solution of this compound in the reaction solvent.
-
At time t=0, inject a precise amount of the this compound stock solution into the reaction vessel to achieve the desired initial concentration.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution. The quenching agent will rapidly react with any remaining this compound to stop the solvolysis reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples using a pre-validated chromatographic method (GC-FID or HPLC).
-
The method should be capable of separating and quantifying the this compound, the solvolysis product(s), and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound (ln[DPS]) versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
-
If the reaction is second-order (e.g., with an added nucleophile), the appropriate integrated rate law plot should be used.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of this compound solvolysis.
Caption: General workflow for a kinetic study of this compound solvolysis.
Reaction Mechanism and Signaling Pathways
The solvolysis of primary dialkyl sulfates like this compound in neutral or acidic conditions is generally expected to proceed via an S_N2 mechanism . In this mechanism, a solvent molecule acts as a nucleophile and attacks the α-carbon of one of the propyl groups, leading to the displacement of the propyl sulfate anion as the leaving group.
Caption: Simplified S_N2 mechanism for the solvolysis of this compound.
This compound itself is not known to be directly involved in specific biological signaling pathways. Its primary biological relevance stems from its potent alkylating activity. As an electrophile, it can react with nucleophilic sites on biomolecules such as DNA, RNA, and proteins. This non-specific alkylation can lead to cytotoxicity and genotoxicity, which is a critical consideration in drug development and toxicology. The reactivity studies in different solvent environments can help in understanding its stability and potential for unwanted reactions in various formulation and biological contexts.
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Dipropyl Sulfate: A Comparative Guide with Other Alkyl Sulfates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of Dipropyl sulfate (B86663) alongside its better-studied analogues, Dimethyl sulfate (DMS) and Diethyl sulfate (DES). While comprehensive quantitative data for Dipropyl sulfate is not publicly available, this document summarizes the existing knowledge on the genotoxicity of these alkylating agents, details the standard experimental protocols for genotoxicity testing, and illustrates the cellular pathways involved in DNA damage and repair.
Executive Summary
Dimethyl sulfate and Diethyl sulfate are well-characterized genotoxic agents, classified as probable human carcinogens. They are direct-acting alkylating agents that induce mutations and chromosomal damage across a wide range of test systems. In contrast, there is a significant lack of publicly available quantitative data on the genotoxicity of this compound. While some sources indicate it may be genotoxic, the absence of concentration-response data from standardized assays, such as the Ames test, micronucleus assay, and chromosomal aberration test, prevents a direct quantitative comparison with DMS and DES. This guide compiles the available qualitative and quantitative information for DMS and DES to serve as a benchmark for any future assessment of this compound.
Comparative Genotoxicity Data
The following tables summarize the available quantitative genotoxicity data for Dimethyl sulfate and Diethyl sulfate. No quantitative data for this compound was found in publicly available literature.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Compound | Test Strain | Metabolic Activation (S9) | Concentration Range | Result |
| Dimethyl sulfate | S. typhimurium TA100 | Without | 0.1 - 10 µL/plate | Positive, dose-dependent increase in revertants |
| S. typhimurium TA1535 | Without | 0.1 - 5 µL/plate | Positive | |
| Diethyl sulfate | S. typhimurium TA100 | Without | 0.1 - 10 µL/plate | Positive, dose-dependent increase in revertants[1][2] |
| S. typhimurium TA1535 | Without | 1 - 10 µL/plate | Positive[1] | |
| This compound | Not Available | Not Available | Not Available | No data available |
Table 2: In Vitro Micronucleus Assay Data
| Compound | Cell Line | Metabolic Activation (S9) | Concentration Range | Result |
| Dimethyl sulfate | Human Lymphocytes | Without | 10 - 100 µg/mL | Positive, induction of micronuclei[3] |
| Diethyl sulfate | Human Lymphocytes | Without | 0.1 - 3 mM | Positive, induction of micronuclei[2][4] |
| CHO Cells | Not Specified | Not Specified | Positive | |
| This compound | Not Available | Not Available | Not Available | No data available |
Table 3: In Vitro Chromosomal Aberration Assay Data
| Compound | Cell Line | Metabolic Activation (S9) | Concentration Range | Result |
| Dimethyl sulfate | Human Lymphocytes | Without | 100 µg/m³ (worker exposure) | Positive, increased chromosomal aberrations[5] |
| Mammalian Cells (in vitro) | Without | Not Specified | Positive[3] | |
| Diethyl sulfate | Human Lymphocytes | Without | 0.1 - 3 mM | Positive, induction of hypodiploidy, hyperdiploidy, and polyploidy[2][4] |
| Mammalian Cells (in vitro) | Not Specified | Not Specified | Positive for structural aberrations[2] | |
| This compound | Not Available | Not Available | Not Available | No data available |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. The protocol is based on the OECD Test Guideline 471.
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and are selected to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from induced rodents, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with a negative (vehicle) control and a positive control.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid. The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells, following the OECD Test Guideline 473.
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) are used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, along with positive and negative controls, for a defined period. The test is conducted with and without S9 metabolic activation.
-
Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Analysis: At least 200 metaphases per concentration are analyzed under a microscope for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals, as described in OECD Test Guideline 474.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a range of doses. A vehicle control and a positive control group are also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Staining: Smears are prepared and stained with a dye that allows for the differentiation of polychromatic (immature) and normochromatic (mature) erythrocytes and the visualization of micronuclei.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a genotoxic effect.
Visualizations
Experimental Workflow for Genotoxicity Assessment
Caption: A typical workflow for assessing the genotoxicity of a chemical substance.
Signaling Pathway of DNA Damage and Repair by Alkylating Agents
Caption: Simplified signaling pathway of DNA damage and repair induced by alkylating agents.
References
- 1. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity assessment of propyl thiosulfinate oxide, an organosulfur compound from Allium extract, intended to food active packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nihs.go.jp [nihs.go.jp]
Benchmarking the Cost-Effectiveness of Dipropyl Sulfate in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, the choice of an alkylating agent is a critical decision that influences not only the yield and purity of the desired product but also the overall cost and safety of the process. This guide provides a comprehensive comparison of Dipropyl sulfate (B86663) with other common alkylating agents, namely dimethyl sulfate, diethyl sulfate, and n-propyl bromide. By presenting available experimental data, cost analyses, and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic needs.
Performance and Cost Comparison of Alkylating Agents
The selection of an appropriate alkylating agent is a balancing act between reactivity, selectivity, cost, and safety. The following tables summarize the available data to facilitate a comparative analysis.
Table 1: Cost and Physical Properties of Selected Alkylating Agents
| Alkylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Approx. Price (USD/kg) | Cost per Mole (USD) |
| Dipropyl sulfate | C₆H₁₄O₄S | 182.24 | 613.60 (for 500g) | 111.83 |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 62 - 200 (INR/kg) | 0.94 - 3.04 |
| Diethyl sulfate | (C₂H₅)₂SO₄ | 154.18 | 42 - 250 (INR/kg) | 0.77 - 4.59 |
| n-Propyl bromide | C₃H₇Br | 122.99 | 210 - 5000 (INR/kg) | 0.31 - 7.44 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices for dimethyl sulfate, diethyl sulfate, and n-propyl bromide are converted from INR to USD and represent a wide range found in the market.
Table 2: Comparative Performance in O-Alkylation of Phenols
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl sulfate | Phenol | NaOH | Water | RT | - | High | [1] |
| Diethyl sulfate | Salicylamide | NaOH | Aq. Alcohol | - | - | Good | |
| n-Propyl bromide | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 95 | |
| This compound | Phenolic Compounds | Base Catalyst | Melt Phase | ≥ m.p. of phenol | - | - | [1] |
Note: Direct comparative experimental data for this compound in the O-alkylation of simple phenols under identical conditions to the other agents is limited. The provided reference indicates its use in a melt-phase reaction.
Table 3: Comparative Performance in N-Alkylation of Amines
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl sulfate | Benzylamine | - | - | 150 | 4 | Variable | [2] |
| Diethyl sulfate | 3-Nitroaniline | - | - | - | - | High | |
| n-Propyl bromide | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | Good | |
| This compound | Amines | - | - | - | - | - | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic procedure. Below are representative protocols for common alkylation reactions.
General Protocol for O-Alkylation of a Phenol using an Alkyl Sulfate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1.0 eq.) in a suitable solvent (e.g., acetone, ethanol, or water).
-
Addition of Base: Add a suitable base (e.g., sodium hydroxide, potassium carbonate) (1.0-1.2 eq.) to the solution and stir until the phenoxide is formed.
-
Addition of Alkylating Agent: Slowly add the alkyl sulfate (e.g., dimethyl sulfate, diethyl sulfate, or this compound) (1.0-1.1 eq.) to the reaction mixture. Caution: Alkyl sulfates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 1 to 12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
General Protocol for N-Alkylation of an Amine using an Alkyl Halide
-
Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq.) to the solution.
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., n-propyl bromide) (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC. To avoid over-alkylation, it is often necessary to use an excess of the amine.[2][4][5]
-
Work-up: After the reaction is complete, filter off the solid byproducts and wash with the solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by distillation, crystallization, or column chromatography to yield the desired alkylated amine.
Visualizing Reaction Mechanisms and Workflows
Graphical representations of reaction pathways and experimental setups can significantly aid in understanding complex synthetic processes.
Caption: A generalized workflow for a typical alkylation synthesis experiment.
Caption: The concerted SN2 mechanism, common for many alkylating agents.
Discussion and Conclusion
The cost-effectiveness of an alkylating agent is a multifaceted consideration that extends beyond the initial purchase price. It encompasses factors such as reaction efficiency (yield), reaction time, the cost of necessary reagents (solvents, bases), and safety-related expenses.
-
Dimethyl sulfate and Diethyl sulfate are highly effective and relatively inexpensive methylating and ethylating agents, respectively. However, their high toxicity and carcinogenicity necessitate stringent safety protocols, which can add to the overall process cost.
-
n-Propyl bromide is a versatile propylation agent with good reactivity, often providing high yields in SN2 reactions.[6][7] Its cost can be higher than that of dialkyl sulfates, but it is generally considered less toxic, potentially reducing handling and safety costs.
References
- 1. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. This compound | 598-05-0 | FD61059 | Biosynth [biosynth.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP1444181A1 - Method for the preparation of n-propyl bromide - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dipropyl Sulfate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Handling and disposing of reactive chemicals like dipropyl sulfate (B86663) requires a clear and precise understanding of the associated risks and the necessary procedures to mitigate them. This guide provides essential, step-by-step information for the proper disposal of dipropyl sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a hazardous chemical that necessitates careful handling and disposal through a licensed waste management provider.[1] It is classified as a substance that can cause severe skin burns and eye damage, and is toxic if swallowed, inhaled, or in contact with skin.[1] Due to its hazardous nature, in-lab treatment of this compound waste is not recommended. Instead, it must be collected and disposed of in accordance with local, state, and federal regulations through an approved waste disposal plant.[1]
Immediate Safety and Disposal Procedures
The proper disposal of this compound is a critical aspect of laboratory safety. The following procedures outline the necessary steps from initial handling to final disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat, long sleeves, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.
2. Waste Collection:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, flasks), must be treated as hazardous waste.
-
Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department or the licensed waste disposal company.
3. Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
4. Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all applicable regulations. These companies are equipped to handle and treat hazardous materials through methods such as incineration or other specialized treatments.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| Hazard Class | Toxic, Corrosive | [1] |
| Primary Hazards | Severe skin burns and eye damage; toxic if swallowed, in contact with skin, or inhaled. | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | |
| Disposal Method | Via an approved waste disposal plant. | [1] |
| In-Lab Treatment | Not recommended. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dipropyl Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of dipropyl sulfate (B86663), a potent alkylating agent that demands rigorous safety protocols.
Dipropyl sulfate is a hazardous chemical that can cause severe skin burns, and eye damage, and is toxic if inhaled, swallowed, or in contact with the skin.[1] It is also a suspected carcinogen. Adherence to strict safety procedures is crucial to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specification |
| Eye and Face | Tightly fitting safety goggles with side-shields are essential. A face shield should also be worn to protect against splashes.[2] |
| Hand | Wear impervious, chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, it is advisable to use gloves rated for protection against similar alkylating agents like dimethyl sulfate. Double gloving is recommended. Always inspect gloves for any signs of degradation before use. |
| Body | A fire/flame resistant and impervious lab coat or coveralls should be worn.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended. |
| Respiratory | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used. |
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan is critical for the safe use of this compound in a laboratory setting.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] The container must be kept tightly closed.[1]
2. In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material to contain the liquid. Do not use combustible materials like paper towels.
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solution. For alkylating agents, a solution of 10% sodium thiosulfate (B1220275) can be used for initial decontamination, followed by a thorough wash with soap and water.
Disposal Plan: A Step-by-Step Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. The following protocol is adapted from guidelines for the disposal of the similar alkylating agent, dimethyl sulfate, and should be performed with utmost caution.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams.
-
Solid Waste: All disposables contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.
2. Decontamination of Labware:
-
Initial Rinse: Rinse contaminated glassware and equipment with a solvent in which this compound is soluble (e.g., acetone). Collect this rinse as hazardous waste.
-
Decontamination Solution: Immerse the rinsed labware in a freshly prepared 10% sodium thiosulfate solution for at least 24 hours to neutralize any residual this compound.
-
Final Cleaning: After decontamination, wash the labware thoroughly with soap and water.
3. Disposal of Waste Containers:
-
All hazardous waste containers must be securely closed and properly labeled with the contents and associated hazards.
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling and Disposal of this compound
Caption: A logical workflow illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
